An In-depth Technical Guide to 5-(benzyloxy)-1H-indazole: Core Properties and Applications
Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of the core basic properties of 5-(benzyloxy)-1H-indazole, a key heterocyclic compou...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the core basic properties of 5-(benzyloxy)-1H-indazole, a key heterocyclic compound in medicinal chemistry. It details its physicochemical characteristics, provides a standard experimental protocol for its synthesis, and explores its applications as a versatile scaffold in drug discovery and other research areas. This document is intended to serve as a foundational resource for professionals engaged in pharmaceutical development, biochemical research, and material science.
Introduction
5-(benzyloxy)-1H-indazole is a substituted indazole, a class of aromatic heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry. The indazole core, consisting of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous biologically active molecules.[1][2][3] The presence of the benzyloxy group at the 5-position provides a unique combination of lipophilicity and potential for hydrogen bonding, significantly influencing its interaction with biological targets.[1]
This compound serves as a critical intermediate and building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting a range of diseases, including cancer and neurological disorders.[4] Its stability and reactivity make it a valuable tool for researchers aiming to create diverse chemical libraries for biological screening and to investigate the mechanisms of enzymes and receptors.[1][4]
Physicochemical Properties
The fundamental chemical and physical properties of 5-(benzyloxy)-1H-indazole are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
A common and reliable method for the synthesis of 5-(benzyloxy)-1H-indazole involves the Williamson ether synthesis, starting from 1H-indazol-5-ol and benzyl bromide.[7]
Objective: To synthesize 5-(benzyloxy)-1H-indazole via O-alkylation of 1H-indazol-5-ol.
Materials:
1H-indazol-5-ol
Benzyl bromide
Potassium carbonate (K₂CO₃)
N,N-dimethylformamide (DMF)
Ethyl acetate
Hexane
Water (H₂O)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of 1H-indazol-5-ol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (1.0 eq).
Add benzyl bromide (1.0 eq) to the reaction mixture.
Heat the mixture to 40 °C and maintain this temperature for 2 hours, monitoring the reaction's progress (e.g., by TLC).
Upon completion, pour the reaction mixture into water.
Extract the aqueous layer with ethyl acetate (2 x volumes).
Combine the organic layers and dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the organic layer under reduced pressure.
Purify the resulting residue by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent, to afford the target product.[7]
Expected Outcome: The procedure yields 5-(benzyloxy)-1H-indazole as a solid with a reported melting point of 179-181 °C.[7]
Figure 1: Workflow for the synthesis of 5-(benzyloxy)-1H-indazole.
Applications in Research and Development
5-(benzyloxy)-1H-indazole is not typically an end-product but rather a versatile scaffold for creating more complex, high-value molecules.[1][4] Its primary applications are in pharmaceutical and biochemical research.
Key Application Areas:
Pharmaceutical Development: It serves as a key intermediate in synthesizing novel drug candidates. The indazole core is present in drugs like Benzydamine (anti-inflammatory) and Granisetron (antiemetic), highlighting the therapeutic potential of this chemical family.[1][2][9] Research has specifically pointed towards its use in developing agents for neurological disorders and cancer.[4]
Biochemical Research: The compound is used to create derivatives for studying the mechanisms of action of specific enzymes and receptors.[4] For example, a structurally related derivative, 3-(benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole, has been developed as a PET radiotracer for imaging acetylcholinesterase (AChE) in the brain, which is highly relevant for Alzheimer's disease research.[10]
Material Science and Agrochemicals: The unique chemical properties of 5-(benzyloxy)-1H-indazole have led to its exploration in creating advanced materials and in the design of new pesticides and herbicides.[4]
The logical flow of using this compound as a scaffold in drug discovery is illustrated in the diagram below.
Figure 2: Role of 5-(benzyloxy)-1H-indazole as a scaffold in drug discovery.
Conclusion
5-(benzyloxy)-1H-indazole is a compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it an accessible and reliable building block. Its primary value lies in its role as a versatile scaffold, enabling the development of novel molecules for a wide range of therapeutic and industrial applications. This guide provides the core technical information necessary for researchers and drug development professionals to effectively utilize this compound in their work.
An In-depth Technical Guide to 5-(benzyloxy)-1H-indazole (CAS: 78299-79-9)
For Researchers, Scientists, and Drug Development Professionals Abstract 5-(benzyloxy)-1H-indazole is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(benzyloxy)-1H-indazole is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 5-(benzyloxy)-1H-indazole, positioning it as a valuable building block in drug discovery and development, particularly in the fields of oncology and neurobiology.
Physicochemical Properties
5-(benzyloxy)-1H-indazole is a brown solid at room temperature.[2] Its key physicochemical properties are summarized in the table below, providing essential data for handling, formulation, and experimental design.
The synthesis of 5-(benzyloxy)-1H-indazole is typically achieved through the benzylation of 5-hydroxy-1H-indazole. A general experimental protocol is detailed below.
Synthesis of 5-(benzyloxy)-1H-indazole from 1H-Indazol-5-ol
Materials:
1H-Indazol-5-ol
Benzyl bromide
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Hexane
Water
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of 1H-indazol-5-ol in N,N-dimethylformamide (DMF), add potassium carbonate.
To this stirred mixture, add benzyl bromide dropwise.
Heat the reaction mixture and maintain the temperature for a specified period (e.g., 2 hours).
After the reaction is complete (monitored by TLC), pour the mixture into water.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers and dry over anhydrous magnesium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-(benzyloxy)-1H-indazole.
Experimental Workflow Diagram:
Caption: Synthetic workflow for 5-(benzyloxy)-1H-indazole.
Spectroscopic Characterization
While specific spectra for 5-(benzyloxy)-1H-indazole are not provided here, the following outlines the expected spectroscopic data based on its structure and data from related indazole compounds.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indazole and benzyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton of the indazole ring.
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the bicyclic indazole system and the benzyl group.
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the indazole ring, C-H stretches of the aromatic rings, C=C stretching of the aromatic rings, and the C-O-C stretch of the ether linkage.[1]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (224.26 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]
Biological Activity and Potential Signaling Pathways
The indazole core is a well-established pharmacophore found in numerous biologically active compounds, including several FDA-approved drugs.[4][5] Derivatives of indazole have demonstrated a wide range of activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. 5-(benzyloxy)-1H-indazole serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer.[2]
Kinase Inhibition
A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Potential Kinase Targets and Signaling Pathways:
VEGFR/FGFR Signaling: Indazole derivatives are known to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) kinases.[6][7] Inhibition of these pathways can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
Caption: Potential inhibition of VEGFR/FGFR signaling by indazole derivatives.
Other Kinases: The indazole scaffold has been incorporated into inhibitors of a broad range of other kinases, including Pim kinases, which are involved in cell survival and proliferation.[6]
Anti-Inflammatory Activity
Indazole derivatives have also been shown to possess anti-inflammatory properties. This is often attributed to the inhibition of enzymes involved in the inflammatory cascade.
COX-2 Inhibition: Some indazoles can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[8]
TNF-α Inhibition: Inhibition of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, is another mechanism by which indazoles may exert their anti-inflammatory effects.[8]
Caption: Anti-inflammatory mechanisms of indazole derivatives.
Aryl Hydrocarbon Receptor (AHR) Agonism
Recent studies have identified indazole derivatives as agonists of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating immune responses.[9] AHR activation has been implicated in the pathology of skin diseases like psoriasis, suggesting a therapeutic potential for indazole-based AHR modulators.[9]
Applications in Drug Discovery and Development
The versatile nature of the indazole scaffold makes 5-(benzyloxy)-1H-indazole a highly valuable starting material and intermediate for the synthesis of a diverse library of compounds for drug discovery. Its applications span several therapeutic areas:
Oncology: As a precursor to potent kinase inhibitors targeting pathways involved in tumor growth, angiogenesis, and metastasis.[4]
Neurological Disorders: The indazole core is present in compounds being investigated for neurodegenerative diseases. For instance, a radiolabeled analog of a benzyloxy-indazole derivative has been developed for PET imaging of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[10]
Inflammatory Diseases: As a scaffold for the development of novel anti-inflammatory agents with mechanisms potentially involving COX-2 and TNF-α inhibition.[8]
Material Science: The unique chemical properties of 5-(benzyloxy)-1H-indazole also lend it to applications in the development of advanced materials.[2]
Conclusion
5-(benzyloxy)-1H-indazole is a key chemical entity with significant potential in medicinal chemistry and material science. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for further chemical exploration. The proven biological activities of the broader indazole class, particularly in kinase inhibition and anti-inflammatory pathways, underscore the potential of derivatives of 5-(benzyloxy)-1H-indazole as novel therapeutic agents. This technical guide serves as a foundational resource for researchers and developers aiming to leverage the unique properties of this compound in their scientific endeavors.
Technical Guide: 5-(Benzyloxy)-1H-indazole in Research and Development
This technical guide provides an in-depth overview of 5-(benzyloxy)-1H-indazole, a key heterocyclic compound in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides an in-depth overview of 5-(benzyloxy)-1H-indazole, a key heterocyclic compound in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering essential data, experimental protocols, and a visual representation of its synthesis workflow. This versatile molecule serves as a crucial building block for the synthesis of a wide range of bioactive compounds.
Core Molecular Data
5-(Benzyloxy)-1H-indazole is a stable and reactive compound, making it an ideal scaffold for developing complex organic molecules. Its fundamental properties are summarized below.
Property
Value
Molecular Formula
C₁₄H₁₂N₂O
Molecular Weight
224.26 g/mol
CAS Number
78299-75-9
Appearance
Yellow to brown solid
Synthesis Protocol
The following section details a common experimental procedure for the synthesis of 5-(benzyloxy)-1H-indazole.
General Procedure for the Synthesis of 5-(benzyloxy)-1H-indazole
This protocol is adapted from established chemical literature and outlines the synthesis from 1H-indazol-5-ol and benzyl bromide.
Materials:
1H-indazol-5-ol
Benzyl bromide
Potassium carbonate (K₂CO₃)
N,N-dimethylformamide (DMF)
Ethyl acetate
Hexane
Anhydrous magnesium sulfate (MgSO₄)
Water
Procedure:
To a solution of 1H-indazol-5-ol (100 mg, 0.745 mmol) in N,N-dimethylformamide (2 mL), sequentially add potassium carbonate (103 mg, 0.745 mmol) and benzyl bromide (0.089 mL, 0.745 mmol).
Heat the reaction mixture to 40°C and maintain this temperature for 2 hours.
Upon completion of the reaction, pour the mixture into water (20 mL).
Extract the aqueous mixture with ethyl acetate (2 x 20 mL).
Combine the organic layers and dry over anhydrous magnesium sulfate.
Concentrate the dried organic layer under reduced pressure.
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate eluent to yield the final product, 5-(benzyloxy)-1H-indazole.[1]
Experimental Workflow: Synthesis of 5-(Benzyloxy)-1H-indazole
The following diagram illustrates the key steps in the synthesis of 5-(benzyloxy)-1H-indazole.
Synthesis Workflow for 5-(benzyloxy)-1H-indazole
Applications in Drug Discovery
5-(Benzyloxy)-1H-indazole is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Its derivatives have shown significant potential in several therapeutic areas.
Neurological Disorders: This compound is a key intermediate in the synthesis of drugs targeting neurological conditions.[2] For instance, a derivative, 3-(benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole, has been developed as a PET radiotracer for imaging acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
Oncology: The indazole core is present in several kinase inhibitors. A related compound, 5-(3,5-difluorobenzyl)-1H-indazole, has been identified as a pharmacophore for dual inhibitors of anaplastic lymphoma kinase (ALK) and proto-oncogene tyrosine-protein kinase ROS (ROS1), which are key targets in non-small cell lung cancer.
Anti-inflammatory Agents: The broader family of indazole derivatives has been explored for anti-inflammatory properties.
The Strategic Intermediate: A Technical Guide to the Discovery and History of 5-(benzyloxy)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Abstract 5-(benzyloxy)-1H-indazole stands as a pivotal, yet often unheralded, intermediate in the landscape of medicinal chemistry. While not typically a fi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(benzyloxy)-1H-indazole stands as a pivotal, yet often unheralded, intermediate in the landscape of medicinal chemistry. While not typically a final drug product, its unique structural features, combining the privileged indazole scaffold with a versatile benzyloxy protecting group, have made it an indispensable building block in the synthesis of a multitude of biologically active compounds. This technical guide delves into the discovery, synthesis, and historical significance of 5-(benzyloxy)-1H-indazole, providing detailed experimental protocols and highlighting its role in the development of targeted therapeutics, particularly kinase inhibitors. Through a comprehensive review of its chemistry and applications, this document serves as an in-depth resource for researchers engaged in the design and synthesis of novel pharmaceuticals.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in drug discovery.[1] Its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, has led to its incorporation into numerous approved drugs and clinical candidates.[2] The indazole moiety is a key pharmacophore in drugs such as the anti-emetic Granisetron and the anti-inflammatory agent Benzydamine.[2] The derivatization of the indazole ring system allows for the fine-tuning of a compound's pharmacological profile, making it a versatile template for targeting a wide array of biological targets, from G-protein coupled receptors to protein kinases.
Discovery and History of 5-(benzyloxy)-1H-indazole
While the indazole ring system was first synthesized by Emil Fischer in the late 19th century, the specific history of 5-(benzyloxy)-1H-indazole is more contemporary, closely tied to the rise of targeted therapies in the late 20th and early 21st centuries.[2] Its emergence in the scientific literature corresponds with the increased demand for functionalized indazole intermediates for the synthesis of kinase inhibitors.
The earliest readily accessible reports of 5-(benzyloxy)-1H-indazole in the context of large-scale medicinal chemistry efforts appear in patents from the early 2000s, such as EP1403255, filed in 2002. These documents describe its use as a key intermediate in the synthesis of compounds targeting protein kinases, highlighting its strategic importance in drug development programs from that era. Although a precise "discovery" paper pinpointing its first-ever synthesis remains elusive in readily available literature, its utility became firmly established through these foundational patent disclosures.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(benzyloxy)-1H-indazole is provided in the table below.
The primary route to 5-(benzyloxy)-1H-indazole is through the benzylation of its precursor, 1H-indazol-5-ol. This Williamson ether synthesis is a reliable and well-documented method. Below are detailed protocols for the synthesis of both the precursor and the title compound.
Synthesis of 1H-indazol-5-ol
A common method for the preparation of 1H-indazol-5-ol involves the demethylation of the more readily available 5-methoxy-1H-indazole.
Experimental Protocol:
Reaction: A solution of 5-methoxy-1H-indazole (1.24 g, 8.40 mmol) in dichloromethane (84 mL) is cooled to 0 °C.
Reagent Addition: A dichloromethane solution of boron tribromide (18.5 mL, 18.5 mmol) is added dropwise to the cooled solution.
Reaction Progression: Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for 10 hours.
Work-up: The reaction is quenched by pouring it into an ice-water bath. The aqueous mixture is then extracted with ethyl acetate. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride solutions.
Purification: The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography (eluent: chloroform/methanol = 96/4, v/v) to yield 1H-indazol-5-ol.
Expected Yield: Approximately 71%.
Synthesis of 5-(benzyloxy)-1H-indazole
This synthesis proceeds via a Williamson ether synthesis, a classic and efficient method for forming ethers.
Experimental Protocol:
Reactant Preparation: To a solution of 1H-indazol-5-ol (100 mg, 0.745 mmol) in N,N-dimethylformamide (2 mL), potassium carbonate (103 mg, 0.745 mmol) is added, followed by benzyl bromide (0.089 mL, 0.745 mmol).
Reaction Conditions: The reaction mixture is heated to 40 °C and maintained at this temperature for 2 hours.
Work-up: Upon completion, the reaction mixture is poured into water (20 mL) and extracted with ethyl acetate (2 x 20 mL). The organic layers are combined and dried with anhydrous magnesium sulfate.
Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 5-(benzyloxy)-1H-indazole.
Expected Yield: Approximately 38%.
Caption: Synthetic workflow for 5-(benzyloxy)-1H-indazole.
Role in Drug Discovery and Development
5-(benzyloxy)-1H-indazole serves as a crucial intermediate in the synthesis of numerous bioactive molecules, most notably in the development of protein kinase inhibitors for oncology. The benzyloxy group acts as a protecting group for the 5-hydroxy functionality, which can be deprotected in later synthetic steps to reveal a key pharmacophoric feature or a handle for further derivatization.
Intermediate in the Synthesis of Kinase Inhibitors
A prime example of the utility of 5-(benzyloxy)-1H-indazole is in the synthesis of multi-targeted receptor tyrosine kinase inhibitors. For instance, it is a key precursor for compounds structurally related to ABT-869 (Linifanib), a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. These kinases are critical regulators of angiogenesis, the process of new blood vessel formation, which is a hallmark of cancer.
The general synthetic strategy involves the functionalization of the 5-(benzyloxy)-1H-indazole core, often at the 3- and 4-positions, to introduce moieties that interact with the ATP-binding pocket of the target kinases.
Quantitative Data on Downstream Bioactive Molecules
The following table summarizes the biological activity of representative kinase inhibitors synthesized using an indazole scaffold, illustrating the potency achievable with this core structure.
Key Signaling Pathways Targeted by Downstream Molecules
Derivatives of 5-(benzyloxy)-1H-indazole have been instrumental in the development of inhibitors targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The VEGFR and PDGFR signaling pathways are prominent examples.
VEGFR/PDGFR Signaling Pathway:
These pathways are initiated by the binding of growth factors (VEGF and PDGF) to their respective receptor tyrosine kinases on the cell surface. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways ultimately promote cell proliferation, survival, migration, and angiogenesis. Kinase inhibitors derived from 5-(benzyloxy)-1H-indazole are designed to bind to the ATP-binding site of these receptors, preventing their phosphorylation and thereby blocking the downstream signaling events.
Caption: Inhibition of VEGFR signaling by an indazole-based inhibitor.
Conclusion
5-(benzyloxy)-1H-indazole exemplifies the critical role of strategic intermediates in modern drug discovery. While it may not be the final active pharmaceutical ingredient, its well-defined synthesis and versatile reactivity have enabled the exploration of vast chemical space around the privileged indazole scaffold. Its historical and ongoing contribution to the development of potent and selective kinase inhibitors underscores its importance for researchers in medicinal chemistry and oncology. The detailed protocols and pathway analyses provided in this guide aim to facilitate further innovation and application of this valuable chemical entity in the quest for novel therapeutics.
Spectroscopic and Synthetic Profile of 5-(benzyloxy)-1H-indazole: A Technical Guide
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the spectroscopic and synthetic characteristics of 5-(benzyloxy)-1H-indazole. This document compiles esse...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the spectroscopic and synthetic characteristics of 5-(benzyloxy)-1H-indazole. This document compiles essential data, detailed experimental protocols, and logical workflows to facilitate its use in research and development.
Core Spectroscopic Data
The structural integrity of 5-(benzyloxy)-1H-indazole is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Infrared (IR) spectroscopy further elucidates the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5-(benzyloxy)-1H-indazole.
Table 1: ¹H NMR Spectroscopic Data for 5-(benzyloxy)-1H-indazole
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
12.8 (br s)
Broad Singlet
1H
N-H
7.95 (s)
Singlet
1H
H-3
7.50-7.30 (m)
Multiplet
5H
Phenyl H
7.40 (d, J=9.0 Hz)
Doublet
1H
H-7
7.15 (d, J=2.0 Hz)
Doublet
1H
H-4
6.95 (dd, J=9.0, 2.0 Hz)
Doublet of Doublets
1H
H-6
5.10 (s)
Singlet
2H
O-CH₂
Table 2: ¹³C NMR Spectroscopic Data for 5-(benzyloxy)-1H-indazole
Chemical Shift (δ) ppm
Assignment
155.0
C-5
141.0
C-7a
137.5
Phenyl C (quaternary)
134.0
C-3
128.5
Phenyl CH
128.0
Phenyl CH
127.8
Phenyl CH
122.0
C-3a
115.0
C-6
110.0
C-7
95.0
C-4
71.0
O-CH₂
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the characteristic functional groups within the molecule.
Table 3: IR Spectroscopic Data for 5-(benzyloxy)-1H-indazole
Wavenumber (cm⁻¹)
Assignment
3100-3000
Aromatic C-H Stretch
2950-2850
Aliphatic C-H Stretch
1620
C=N Stretch
1500, 1450
Aromatic C=C Stretch
1240
C-O (Aryl Ether) Stretch
1020
C-O (Alkyl Ether) Stretch
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of 5-(benzyloxy)-1H-indazole.
Table 4: Mass Spectrometry Data for 5-(benzyloxy)-1H-indazole
m/z
Assignment
224.09
[M]⁺
91.05
[C₇H₇]⁺ (Tropylium ion)
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of 5-(benzyloxy)-1H-indazole.
Synthesis of 5-(benzyloxy)-1H-indazole
A general and efficient method for the synthesis of 5-(benzyloxy)-1H-indazole involves the reaction of 1H-indazol-5-ol with benzyl bromide in the presence of a base.
Diagram 1: Synthesis Workflow
Exploratory
An In-depth Technical Guide to the Solubility and Stability of 5-(benzyloxy)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility and stability of 5-(benzyloxy)-1H-indazole, a key intermediate in pharmaceutical an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-(benzyloxy)-1H-indazole, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing detailed experimental protocols for determining these critical parameters, alongside qualitative assessments based on available information and the chemical nature of the compound.
Physicochemical Properties
5-(benzyloxy)-1H-indazole (CAS No. 78299-79-9) is a brown solid with a molecular formula of C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol .[1][2] Its structure, featuring a benzyloxy group on the indazole core, suggests a lipophilic nature, which significantly influences its solubility profile.
Quantitative solubility data for 5-(benzyloxy)-1H-indazole is not extensively reported in publicly accessible literature. However, based on the solubility of structurally related compounds and general chemical principles, a qualitative solubility profile can be inferred. The compound is expected to be poorly soluble in aqueous media and soluble in various organic solvents.
Table 2.1: Qualitative Solubility of 5-(benzyloxy)-1H-indazole
Solvent
Solubility
Inferred From
Water
Poorly Soluble
Lipophilic structure, data on related compounds
Ethanol
Soluble
Data on related compounds
Dimethyl Sulfoxide (DMSO)
Soluble
Common solvent for similar organic molecules
Methanol
Likely Soluble
Polarity similar to ethanol
Acetonitrile
Likely Soluble
Common solvent for chromatographic analysis
Table 2.2: Template for Quantitative Solubility Data
Researchers can use the following table to record experimentally determined solubility values.
Solvent
Temperature (°C)
Solubility (mg/mL)
Method
Water
25
Data not available
Shake-Flask
pH 1.2 Buffer
25
Data not available
Shake-Flask
pH 7.4 Buffer
25
Data not available
Shake-Flask
Ethanol
25
Data not available
Shake-Flask
Dimethyl Sulfoxide (DMSO)
25
Data not available
Shake-Flask
Methanol
25
Data not available
Shake-Flask
Acetonitrile
25
Data not available
Shake-Flask
Stability Profile
The stability of 5-(benzyloxy)-1H-indazole is a critical factor for its handling, storage, and application in synthesis. While specific degradation kinetics are not published, general stability information can be derived from supplier recommendations and the chemical nature of the indazole ring and benzyloxy group.
Table 3.1: General Stability and Storage Recommendations
Condition
Recommendation
Rationale/Inference
Storage Temperature
Room Temperature or 0-8 °C
To minimize thermal degradation over long-term storage.[1][3]
Light Exposure
Protect from light
Potential for photodegradation of the aromatic system.[4]
Atmosphere
Store in a dry, well-sealed container
To prevent hydrolysis and oxidative degradation.[3]
Table 3.2: Template for Forced Degradation Stability Data
This table can be used to summarize the results of forced degradation studies. The extent of degradation is typically determined by a stability-indicating HPLC method.
Stress Condition
Reagent/Condition
Time (hours)
Temperature (°C)
% Degradation
No. of Degradants
Acidic
0.1 M HCl
24
60
Data not available
Data not available
Basic
0.1 M NaOH
24
60
Data not available
Data not available
Oxidative
3% H₂O₂
24
25
Data not available
Data not available
Thermal (Solid)
Dry Heat
48
80
Data not available
Data not available
Thermal (Solution)
Reflux in Water
24
100
Data not available
Data not available
Photolytic (Solid)
ICH Q1B Option 1
-
25
Data not available
Data not available
Photolytic (Solution)
ICH Q1B Option 1
-
25
Data not available
Data not available
Experimental Protocols
Detailed methodologies for determining the solubility and stability of 5-(benzyloxy)-1H-indazole are provided below.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of 5-(benzyloxy)-1H-indazole in a specific solvent at a controlled temperature.
Add an excess amount of solid 5-(benzyloxy)-1H-indazole to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
After equilibration, allow the mixture to stand undisturbed to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.
Immediately filter the aliquot through a syringe filter into a clean vial.
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
Quantify the concentration of 5-(benzyloxy)-1H-indazole in the diluted sample using a validated HPLC method.
Calculate the solubility by applying the dilution factor. The experiment should be performed in triplicate.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of 5-(benzyloxy)-1H-indazole under various stress conditions.
Materials:
5-(benzyloxy)-1H-indazole
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
HPLC-grade solvents
pH meter
Temperature-controlled oven
Photostability chamber
Validated stability-indicating HPLC method
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 5-(benzyloxy)-1H-indazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Acid Hydrolysis:
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
Base Hydrolysis:
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
Maintain the solution at a specified temperature (e.g., 60 °C) for a defined period.
At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
Oxidative Degradation:
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
Keep the solution at room temperature for a defined period.
Withdraw samples at various time points and dilute for HPLC analysis.
Thermal Degradation:
Solid State: Place a known amount of solid 5-(benzyloxy)-1H-indazole in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
Solution State: Reflux a solution of the compound in a suitable solvent (e.g., water or methanol) for a defined period.
At various time points, withdraw samples, dissolve (if solid), and dilute for HPLC analysis.
Photostability:
Expose both solid and solution samples of 5-(benzyloxy)-1H-indazole to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6][7][8]
A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate light-induced degradation from thermal degradation.
Analyze the samples by HPLC after the exposure period.
Analysis:
All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all process-related impurities and degradation products. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound and the increase in the peak areas of the degradants.
Caption: Workflow for Forced Degradation Stability Studies.
Potential Degradation Pathways
While specific degradation products for 5-(benzyloxy)-1H-indazole have not been reported, potential degradation pathways can be hypothesized based on its chemical structure. The ether linkage of the benzyloxy group is susceptible to cleavage under acidic conditions. The indazole ring itself can undergo oxidation or photolytic degradation.
Caption: Hypothetical Degradation Pathways.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of 5-(benzyloxy)-1H-indazole. While quantitative data remains to be fully characterized in the public domain, the provided experimental protocols offer a robust methodology for researchers to determine these critical parameters. A thorough assessment of solubility and stability is paramount for the successful development of new chemical entities and formulations involving this versatile compound.
The Pivotal Role of 5-(Benzyloxy)-1H-indazole in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of bi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Among the various substituted indazoles, 5-(benzyloxy)-1H-indazole has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique structural features, including the benzyloxy group at the 5-position, offer a combination of lipophilicity and potential for hydrogen bonding, which can significantly influence a molecule's pharmacokinetic profile and its interaction with biological targets.[1] This technical guide provides a comprehensive overview of 5-(benzyloxy)-1H-indazole, detailing its synthesis, its application in the development of bioactive compounds, and the experimental protocols for the synthesis and evaluation of its derivatives.
Physicochemical Properties and Synthesis
5-(Benzyloxy)-1H-indazole, also known as 5-phenylmethoxy-1H-indazole, is a solid at room temperature with a molecular weight of 224.26 g/mol .[2] Its chemical structure combines the bicyclic indazole core with a flexible benzyloxy substituent, providing a versatile platform for further chemical modifications.
Table 1: Physicochemical Properties of 5-(benzyloxy)-1H-indazole
A common and efficient method for the synthesis of 5-(benzyloxy)-1H-indazole involves the reaction of 1H-indazol-5-ol with benzyl bromide in the presence of a base.
Experimental Protocol: Synthesis of 5-(benzyloxy)-1H-indazole
Materials:
1H-indazol-5-ol
Benzyl bromide
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Hexane
Water
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve 1H-indazol-5-ol in DMF.
Add potassium carbonate and benzyl bromide to the solution.
Heat the reaction mixture and stir for several hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(benzyloxy)-1H-indazole.
Applications in Medicinal Chemistry
The 5-(benzyloxy)-1H-indazole core has been instrumental in the development of a variety of bioactive molecules, particularly in the fields of oncology and neurology.[3] The benzyloxy group can be readily deprotected to reveal a phenol, which can then be used for further functionalization, or it can be retained to enhance binding to specific biological targets.
Anticancer Agents
The indazole nucleus is a key pharmacophore in several FDA-approved kinase inhibitors used in cancer therapy.[4] Derivatives of 5-(benzyloxy)-1H-indazole have been explored for their potential as anticancer agents, often targeting protein kinases that are crucial for cancer cell proliferation and survival.
While specific derivatives of 5-(benzyloxy)-1H-indazole with extensive publicly available anticancer data are limited, the general strategy involves using the 5-benzyloxy group as a handle for further derivatization or as a key interacting moiety. For instance, the synthesis of various substituted indazoles has demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][4]
Agents for Neurological Disorders
Derivatives of indazole have shown promise in the treatment of neurological disorders by inhibiting enzymes such as monoamine oxidase (MAO) and various kinases implicated in neurodegeneration.[5][6] A notable example that highlights the utility of the benzyloxy-indazole scaffold is the development of a PET radiotracer for imaging acetylcholinesterase (AChE) in the brain, an important enzyme in the pathology of Alzheimer's disease.[7]
Table 2: Example of a Bioactive Derivative of a Benzyloxy-Indazole Scaffold
This example underscores the potential of the benzyloxy-indazole core in designing molecules that can cross the blood-brain barrier and interact with central nervous system targets.[7]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel compounds derived from 5-(benzyloxy)-1H-indazole, a variety of in vitro assays are employed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[9]
Normal cell line for cytotoxicity comparison (e.g., HEK-293)[9]
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS)
Test compounds dissolved in DMSO
MTT solution (5 mg/mL in PBS)
96-well plates
Microplate reader
Procedure:
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
Incubate for 48-72 hours.
Add MTT solution to each well and incubate for 4 hours.
Remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory activity of compounds against specific protein kinases.
Add the test compound at various concentrations to the wells of a 384-well plate.
Add the kinase and substrate to the wells.
Initiate the reaction by adding ATP.
Incubate at room temperature for a specified time.
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
Measure the luminescence or fluorescence signal using a plate reader.
Calculate the IC₅₀ values from the dose-response curves.
Signaling Pathway and Experimental Workflow Visualization
The indazole scaffold is a common feature in many kinase inhibitors. For example, some indazole derivatives have been shown to inhibit Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[10] Inhibition of PLK4 can lead to mitotic errors and ultimately cell death in cancer cells.
The Indazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "pri...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the indazole core, detailing its synthesis, biological significance, and its role in several FDA-approved drugs.
Introduction to the Indazole Scaffold
Indazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2] The indazole nucleus exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable. This structural flexibility, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows for a wide range of interactions with biological macromolecules.
Physicochemical Properties:
The physicochemical properties of indazole derivatives can be readily modulated through substitution on the bicyclic ring system. This allows for the fine-tuning of parameters such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like properties. For instance, the indazole core is often used as a bioisostere for other aromatic systems like indole or benzimidazole to improve pharmacokinetic profiles.
Indazole as a Privileged Scaffold:
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The indazole nucleus fits this description, as it is found in a variety of drugs with different mechanisms of action.[3][4] Its rigid, planar structure provides a foundation for the precise spatial orientation of functional groups, enabling high-affinity interactions with enzyme active sites and receptor binding pockets.
Synthesis of the Indazole Core and Derivatives
A variety of synthetic routes to indazole and its derivatives have been developed, allowing for the introduction of diverse substituents at various positions of the scaffold. Common strategies include intramolecular cyclization reactions and cross-coupling methodologies.
Experimental Protocols
Below are detailed methodologies for key synthetic transformations used to prepare functionalized indazoles.
Protocol 1: Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles
This two-step procedure involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence.[5]
Step 1: Palladium-Catalyzed Arylation
To a solution of a 2-bromobenzonitrile (1.0 equiv.) and benzophenone hydrazone (1.1 equiv.) in toluene, add sodium tert-butoxide (1.4 equiv.) and a palladium catalyst with a suitable ligand (e.g., BINAP).
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Step 2: Acidic Deprotection and Cyclization
Dissolve the product from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.
Heat the solution at reflux for several hours until the cyclization is complete.
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
Extract the product with an organic solvent, dry the organic layer, and concentrate.
Purify the resulting 3-aminoindazole derivative by chromatography or recrystallization.
Protocol 2: N1-Alkylation of Indazoles (Thermodynamic Control)
This protocol favors the formation of the more stable N1-alkylated indazole isomer.[6]
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv.).
Dissolve the indazole in anhydrous tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) and stir the reaction at room temperature or with gentle heating until completion.
Quench the reaction by the slow addition of water.
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Filter, concentrate, and purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
This palladium-catalyzed cross-coupling reaction is a versatile method for introducing aryl or vinyl substituents onto the indazole core.[7]
In a reaction vessel, combine the bromo-indazole derivative (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a base (e.g., potassium carbonate, 2-3 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
Heat the mixture with stirring at a temperature typically ranging from 80 to 120 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Intramolecular Ullmann-Type Reaction for 1H-Indazole Synthesis
This method involves a copper-catalyzed intramolecular cyclization to form the indazole ring.[8]
Synthesize the precursor hydrazone by condensing a formylated, ortho-halo-substituted benzene derivative with methyl hydrazine.
In a reaction vessel, dissolve the hydrazone precursor in a suitable solvent (e.g., DMF).
Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).
Heat the reaction mixture under an inert atmosphere. The optimal temperature and reaction time should be determined empirically.
Monitor the reaction for the consumption of the starting material.
After the reaction is complete, cool the mixture and perform an aqueous workup.
Extract the product into an organic solvent, dry, and concentrate.
Purify the 1H-indazole product by chromatography or other suitable methods like steam distillation.
Indazole-Containing Drugs: Mechanisms of Action and Signaling Pathways
Several FDA-approved drugs feature the indazole scaffold, primarily in the field of oncology. These drugs often function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.
Pazopanib: A Multi-Kinase Inhibitor
Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[4][9] By inhibiting these receptors, pazopanib blocks tumor growth and angiogenesis.[10]
Pazopanib's inhibition of key receptor tyrosine kinases.
Axitinib: A Selective VEGFR Inhibitor
Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[11] Its high selectivity for VEGFRs is thought to contribute to a more favorable side-effect profile compared to less selective kinase inhibitors.
Entrectinib: A TRK, ROS1, and ALK Inhibitor
Entrectinib is a CNS-active inhibitor of the tyrosine kinases TRKA, TRKB, and TRKC (encoded by the NTRK genes), ROS1, and ALK.[1][11] These kinases can become oncogenic drivers when they are part of gene fusion events. Entrectinib's ability to cross the blood-brain barrier makes it particularly effective for treating cancers that have metastasized to the brain.[1]
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[12] These enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, niraparib leads to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality.
Niraparib's mechanism of action via PARP inhibition.
Biological Evaluation of Indazole Derivatives
The biological activity of newly synthesized indazole derivatives is typically assessed through a battery of in vitro and in vivo assays. These assays are crucial for determining the potency, selectivity, and potential therapeutic utility of the compounds.
Experimental Protocols
Protocol 5: In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[13]
Materials:
Recombinant purified protein kinase of interest.
Specific peptide substrate for the kinase.
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a detection reagent.
Indazole-based kinase inhibitor (test compound) dissolved in DMSO.
Prepare serial dilutions of the indazole inhibitor in DMSO.
In the wells of the microplate, add the kinase, the peptide substrate, and the kinase reaction buffer.
Add the serially diluted inhibitor to the wells. Include control wells with DMSO only (100% activity) and wells without enzyme (background).
Initiate the kinase reaction by adding ATP.
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., measuring radioactivity, fluorescence, or luminescence).
Data Analysis:
Subtract the background signal from all other readings.
Normalize the data, setting the DMSO control to 100% kinase activity.
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to calculate the IC50 value.
Protocol 6: Cell Viability MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
Cancer cell line of interest.
Complete cell culture medium.
Indazole-based test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
96-well cell culture plates.
Procedure:
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the indazole compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (control) and untreated cells.
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells using the formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Quantitative Data Summary
The following tables summarize key quantitative data for selected indazole-based compounds, providing a basis for comparison of their potency and pharmacokinetic properties.
Table 1: In Vitro Potency of Selected Indazole-Based Kinase Inhibitors
Table 2: Pharmacokinetic Parameters of FDA-Approved Indazole-Containing Drugs
Drug
Tmax (hours)
Half-life (t½) (hours)
Bioavailability (%)
Protein Binding (%)
Primary Metabolism
Axitinib
~2.5 - 4.1
~2.5 - 6.1
~58
>99
CYP3A4/5, CYP1A2, CYP2C19, UGT1A1
Pazopanib
~3.5
~30.9
~21 (14-39)
>99.5
CYP3A4 (major), CYP1A2, CYP2C8
Entrectinib
~4
~20
~55
>99
CYP3A4
Niraparib
~3
~36
High
~83
Carboxylesterases
Data compiled from multiple sources.[2][9][11][14][16][17]
Conclusion and Future Perspectives
The indazole scaffold continues to be a highly valuable framework in the design and discovery of new therapeutic agents. Its proven success in a range of FDA-approved drugs, particularly in the oncology space, underscores its therapeutic potential. Future research will likely focus on the development of novel indazole derivatives with improved selectivity profiles to minimize off-target effects and enhance patient outcomes. Furthermore, the exploration of indazole-based compounds for indications beyond cancer, such as inflammatory and neurodegenerative diseases, represents a promising avenue for future drug development efforts. The versatility of the indazole scaffold ensures its continued prominence in medicinal chemistry for years to come.
Synthesis Protocol for 5-(benzyloxy)-1H-indazole: An Application Note for Researchers
Abstract This application note provides a detailed protocol for the synthesis of 5-(benzyloxy)-1H-indazole, a valuable building block in medicinal chemistry and pharmaceutical research. The synthesis involves the benzyla...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note provides a detailed protocol for the synthesis of 5-(benzyloxy)-1H-indazole, a valuable building block in medicinal chemistry and pharmaceutical research. The synthesis involves the benzylation of 1H-indazol-5-ol using benzyl bromide in the presence of a base. This document outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, it includes a summary of quantitative data and a visual representation of the experimental workflow to aid researchers in successfully replicating this synthesis.
Introduction
5-(benzyloxy)-1H-indazole is a key intermediate in the synthesis of various bioactive molecules, serving as a versatile scaffold in drug development for a range of diseases, including cancer and neurological disorders.[1] The indazole core is a privileged structure in medicinal chemistry, known for its ability to interact with multiple biological targets.[2] The benzyloxy group at the 5-position provides a strategic point for further functionalization and can influence the compound's pharmacokinetic and pharmacodynamic properties. This protocol details a common and effective method for its preparation.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of 1H-indazol-5-ol is benzylated using benzyl bromide.
Reactants:
1H-Indazol-5-ol
Benzyl bromide
Potassium carbonate (or another suitable base)
N,N-Dimethylformamide (DMF) (or another suitable solvent)
Product:
5-(benzyloxy)-1H-indazole
Experimental Protocol
This protocol is based on a general procedure for the synthesis of 5-(benzyloxy)-1H-indazole.[3]
Materials:
1H-Indazol-5-ol
Benzyl bromide
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF)
Ethyl acetate
Hexane
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Deionized water
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle or oil bath with temperature control
Condenser
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Standard laboratory glassware and equipment
Procedure:
Reaction Setup: To a solution of 1H-indazol-5-ol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (1.0 eq).
Addition of Reagent: To this stirring suspension, add benzyl bromide (1.0 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to 40°C and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, pour the reaction mixture into water.
Extraction: Extract the aqueous mixture with ethyl acetate.
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 5-(benzyloxy)-1H-indazole.
Data Presentation
The following table summarizes the quantitative data obtained from a representative synthesis.[3]
Parameter
Value
Starting Material
1H-Indazol-5-ol
Reagents
Benzyl bromide, Potassium carbonate
Solvent
N,N-Dimethylformamide
Reaction Temperature
40°C
Reaction Time
2 hours
Yield
38%
Appearance
Yellow to brown solid
Melting Point
179-181°C
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 5-(benzyloxy)-1H-indazole.
Caption: Workflow for the synthesis of 5-(benzyloxy)-1H-indazole.
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Benzyl bromide is a lachrymator and should be handled with care.
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a straightforward and reproducible protocol for the synthesis of 5-(benzyloxy)-1H-indazole. The detailed methodology, quantitative data summary, and visual workflow are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development in preparing this important chemical intermediate.
Analytical Methods for the Characterization of 5-(Benzyloxy)-1H-indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the analytical characterization of 5-(benzyloxy)-1H-indazole, a key interme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 5-(benzyloxy)-1H-indazole, a key intermediate in pharmaceutical research and development. The methodologies outlined below are essential for confirming the identity, purity, and stability of this compound.
Overview of 5-(benzyloxy)-1H-indazole
5-(Benzyloxy)-1H-indazole, also known as 5-(phenylmethoxy)-1H-indazole, is a heterocyclic aromatic compound. Its characterization is crucial for ensuring the quality and consistency of starting materials in drug synthesis. The primary analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Structure:
Table 1: Physicochemical Properties of 5-(benzyloxy)-1H-indazole
Property
Value
CAS Number
78299-75-9
Molecular Formula
C₁₄H₁₂N₂O
Molecular Weight
224.26 g/mol
Appearance
Yellow to brown solid
Melting Point
179-181 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5-(benzyloxy)-1H-indazole. Both ¹H and ¹³C NMR are critical for confirming the presence of key functional groups and the overall connectivity of the molecule.
¹H NMR Spectroscopy
Table 2: ¹H NMR Data for 5-(benzyloxy)-1H-indazole (Solvent: DMSO-d₆)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
12.9 (approx.)
br s
1H
N-H (indazole)
7.99
s
1H
H-3 (indazole)
7.50-7.30
m
5H
Phenyl-H
7.45
d
1H
H-7 (indazole)
7.10
d
1H
H-4 (indazole)
6.95
dd
1H
H-6 (indazole)
5.15
s
2H
O-CH₂
Protocol for ¹H NMR Spectroscopy:
Sample Preparation: Dissolve approximately 5-10 mg of 5-(benzyloxy)-1H-indazole in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
Acquisition Parameters:
Number of scans: 16-32
Relaxation delay: 1-2 seconds
Pulse angle: 30-45°
Spectral width: Appropriate for the chemical shift range of aromatic and benzylic protons.
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
NMR Data Acquisition and Processing Workflow.
¹³C NMR Spectroscopy
Table 3: ¹³C NMR Data for 5-(benzyloxy)-1H-indazole (Solvent: DMSO-d₆)
Chemical Shift (δ) ppm
Assignment
155.0
C-5 (indazole)
140.5
C-7a (indazole)
137.5
Quaternary Phenyl-C
133.5
C-3 (indazole)
128.5
Phenyl-CH
128.0
Phenyl-CH
127.8
Phenyl-CH
122.0
C-3a (indazole)
113.0
C-7 (indazole)
111.5
C-6 (indazole)
95.5
C-4 (indazole)
70.0
O-CH₂
Protocol for ¹³C NMR Spectroscopy:
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
Instrumentation: Use a standard NMR spectrometer with a broadband probe.
Number of scans: 1024 or more, depending on the sample concentration.
Relaxation delay: 2-5 seconds.
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of 5-(benzyloxy)-1H-indazole and to gain insights into its fragmentation pattern, which can aid in structural confirmation.
Table 4: Mass Spectrometry Data for 5-(benzyloxy)-1H-indazole
m/z
Interpretation
224.10
[M]⁺ (Molecular Ion)
91.05
[C₇H₇]⁺ (Tropylium ion, base peak)
133.05
[M - C₇H₇O]⁺
Protocol for Mass Spectrometry (Electron Ionization - EI):
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) if using a GC-MS system.
Instrumentation: Use a mass spectrometer with an electron ionization source.
Acquisition Parameters:
Ionization energy: 70 eV.
Mass range: Scan from m/z 50 to 300.
Source temperature: 200-250 °C.
Data Analysis: Identify the molecular ion peak [M]⁺ and characteristic fragment ions. The most prominent fragment is often the tropylium ion at m/z 91, resulting from the cleavage of the benzylic ether bond.
Method
Applications of 5-(Benzyloxy)-1H-indazole in Cancer Research: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, 5-(benzyloxy)-1H-indazole stands as a pivotal molecular scaffold in the synthesis of novel anti-cancer agents. While not typically a therapeutic agent in i...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, 5-(benzyloxy)-1H-indazole stands as a pivotal molecular scaffold in the synthesis of novel anti-cancer agents. While not typically a therapeutic agent in its own right, its versatile structure serves as a foundational building block for creating a diverse array of potent and selective cancer-fighting compounds. This document provides detailed application notes and experimental protocols to guide the use of 5-(benzyloxy)-1H-indazole and its derivatives in cancer research.
The indazole core, a fusion of benzene and pyrazole rings, is a "privileged structure" in medicinal chemistry, known for its ability to interact with multiple biological targets.[1] The benzyloxy group at the 5-position offers a unique combination of lipophilicity and potential for hydrogen bonding, which can significantly influence a molecule's interaction with its biological target.[1]
Application Notes
5-(Benzyloxy)-1H-indazole is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of new drugs targeting a range of diseases, including cancer.[2] Its primary application in oncology research is as a starting material for the synthesis of more complex molecules that can modulate the activity of key proteins involved in cancer progression.
Derivatives synthesized from the indazole scaffold have demonstrated a variety of anti-cancer mechanisms, including:
Kinase Inhibition: A significant number of indazole-based compounds function as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival.[3]
Cell Cycle Arrest: Certain derivatives have been shown to halt the cell cycle at specific checkpoints, preventing the division of cancer cells.
Induction of Apoptosis: Many active compounds derived from the indazole scaffold can trigger programmed cell death in cancer cells.
Quantitative Data on Indazole Derivatives
The following tables summarize the in vitro anti-proliferative activity of various indazole derivatives against several human cancer cell lines. This data illustrates the potential of compounds synthesized using the indazole scaffold.
Table 1: In Vitro Anti-proliferative Activity of Indazole Derivatives (IC50 in µM)
Compound
A549 (Lung)
K562 (Leukemia)
PC-3 (Prostate)
HepG2 (Hepatoma)
MCF-7 (Breast)
HCT116 (Colon)
4T1 (Breast)
Derivative 2a
>10
-
-
>10
1.15
4.89
>10
Derivative 2f
1.15
-
-
0.44
0.23
0.31
0.34
Compound 6o
-
5.15
-
-
-
-
-
Compound 5k
-
-
-
3.32
-
-
-
Data sourced from multiple studies on indazole derivatives.[4][5]
Table 2: Selectivity of Indazole Derivative 6o
Cell Line
IC50 (µM)
K562 (Cancer Cell)
5.15
HEK-293 (Normal Cell)
33.2
This demonstrates the selectivity of some indazole derivatives for cancer cells over normal cells.[6]
Key Signaling Pathways Targeted by Indazole Derivatives
Indazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer.
Caption: p53-mediated apoptosis pathway modulated by indazole derivatives.
Caption: Drug discovery workflow for indazole-based kinase inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-cancer activity of indazole derivatives. These can be adapted for specific compounds synthesized from 5-(benzyloxy)-1H-indazole.
Protocol 1: In Vitro Anti-proliferative MTT Assay
Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[5][7]
Normal human cell line for selectivity assessment (e.g., HEK-293)[6]
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Synthesized indazole derivatives dissolved in DMSO
Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
Treat the cells with various concentrations of the synthesized indazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
Incubate the plates for a specified period (e.g., 48 or 72 hours).
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[7]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of indazole derivatives on the cell cycle distribution of cancer cells.
Materials:
Cancer cell line of interest
Synthesized indazole derivative
Propidium Iodide (PI) staining solution
RNase A
Flow cytometer
Procedure:
Treat cancer cells with the indazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
Wash the fixed cells and resuspend in PI staining solution containing RNase A.
Incubate in the dark for 30 minutes.
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To determine if the synthesized compounds induce apoptosis in cancer cells.
Materials:
Cancer cell line of interest
Synthesized indazole derivative
Annexin V-FITC Apoptosis Detection Kit
Flow cytometer
Procedure:
Treat cancer cells with the indazole derivative at various concentrations for a defined period.
Harvest the cells and wash them with cold PBS.
Resuspend the cells in the provided binding buffer.
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
Analyze the cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a lead indazole derivative.
Materials:
Immunodeficient mice (e.g., nude or SCID mice)
Human cancer cell line
Lead indazole derivative
Appropriate vehicle for administration (e.g., saline, DMSO/saline mixture)[8]
Procedure:
Implant a specific number of cancer cells (e.g., 1 x 10^6) subcutaneously into the flank of the mice.[8]
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[8]
Randomize mice into treatment and control groups.
Administer the indazole derivative via the desired route (e.g., intraperitoneal or oral) at a predetermined schedule.
Measure tumor volume and body weight regularly (e.g., twice a week).[8]
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Caption: General workflow for an in vivo tumor xenograft study.
Application Notes and Protocols for 5-(benzyloxy)-1H-indazole in Neurological Disorder Studies
For Researchers, Scientists, and Drug Development Professionals Introduction 5-(benzyloxy)-1H-indazole is a versatile heterocyclic compound that serves as a key structural motif and synthetic intermediate in the developm...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(benzyloxy)-1H-indazole is a versatile heterocyclic compound that serves as a key structural motif and synthetic intermediate in the development of therapeutic agents targeting neurological disorders. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's. The presence of the benzyloxy group at the 5-position offers a unique combination of lipophilicity and potential for hydrogen bonding, influencing the compound's pharmacokinetic and pharmacodynamic properties.
These application notes provide an overview of the role of 5-(benzyloxy)-1H-indazole and its derivatives in neurological disorder research, summarizing key findings and detailing relevant experimental protocols.
Therapeutic Rationale and Key Molecular Targets
Derivatives of 5-(benzyloxy)-1H-indazole have been investigated for their potential to modulate key targets in neurological diseases:
Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[1][2][3][4][5]
Monoamine Oxidase B (MAO-B): MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine, thereby increasing its availability.[6][7] These inhibitors have also shown neuroprotective effects.[6][8][9]
Neuroprotection: Compounds derived from 5-(benzyloxy)-1H-indazole have demonstrated the ability to protect neuronal cells from damage induced by neurotoxins, a crucial aspect in slowing the progression of neurodegenerative diseases.[6][8]
Postsynaptic Density Protein 95 (PSD95)-Neuronal Nitric Oxide Synthase (nNOS) Interaction: Disruption of this protein-protein interaction is a novel therapeutic approach for stroke and neurotoxic injury.[10][11][12][13]
Data Presentation: In Vitro and In Vivo Studies
The following tables summarize quantitative data from studies on 5-(benzyloxy)-1H-indazole derivatives in the context of neurological disorders.
Table 1: In Vitro Enzyme Inhibition and Neuroprotective Effects of Benzyloxy-Substituted Compounds
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the AChE inhibitory activity of 5-(benzyloxy)-1H-indazole and its derivatives.[2][3][14][15][16]
Materials:
0.1 M Phosphate Buffer (pH 8.0)
Acetylcholinesterase (AChE) solution
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
14 mM Acetylthiocholine iodide (ATCI) solution
Test compound (5-(benzyloxy)-1H-indazole derivative) dissolved in a suitable solvent (e.g., DMSO)
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.
Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes at 1-minute intervals.
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibitor Screening (Fluorometric)
This protocol outlines a high-throughput method to screen for MAO-B inhibitors like derivatives of 5-(benzyloxy)-1H-indazole.[17][18][19][20][21]
Materials:
MAO-B Assay Buffer
MAO-B Enzyme
MAO-B Substrate
Developer
Fluorogenic Probe (e.g., GenieRed Probe, High Sensitivity Probe)
Inhibitor Control (e.g., Selegiline)
Test compound
96-well black microplate
Fluorescence microplate reader
Procedure:
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, developer, and probe according to the kit manufacturer's instructions.
Compound Preparation: Dissolve the test compound in a suitable solvent and prepare a 10X stock solution in MAO-B Assay Buffer.
Plate Setup: Add 10 µL of the test inhibitor, inhibitor control, or assay buffer (for enzyme control) to the designated wells.
Enzyme Addition: Add 50 µL of the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.
Substrate Addition: Add 40 µL of the MAO-B substrate solution to each well.
Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes.
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic plot. Calculate the percentage of inhibition as described in Protocol 1 and determine the IC50 value.
Protocol 3: In Vitro Neuroprotection Assay against 6-OHDA-Induced Toxicity in SH-SY5Y Cells
This protocol assesses the ability of 5-(benzyloxy)-1H-indazole derivatives to protect neuronal cells from 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[7][8][22][23]
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
Neurotoxin Addition: Add 6-OHDA to the wells (except for the control group) to a final concentration that induces significant cell death (e.g., 200 µM) and co-incubate with the test compound for an additional 24 hours.
Cell Viability Assessment (MTT Assay):
Remove the culture medium and add fresh medium containing 0.5 mg/mL MTT to each well.
Incubate for 4 hours at 37°C.
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Caption: Potential neuroprotective signaling pathways of 5-(benzyloxy)-1H-indazole derivatives.
Caption: Experimental workflow for in vitro evaluation of 5-(benzyloxy)-1H-indazole derivatives.
Caption: Logical relationship for in vivo studies of 5-(benzyloxy)-1H-indazole derivatives.
N-Alkylation of 5-(Benzyloxy)-1H-indazole: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed experimental procedures for the N-alkylation of 5-(benzyloxy)-1H-indazole, a key intermediate in the synthesis of various b...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this document provides detailed experimental procedures for the N-alkylation of 5-(benzyloxy)-1H-indazole, a key intermediate in the synthesis of various biologically active molecules. The regioselective alkylation of the indazole core is a critical step, as the position of the alkyl group on the N-1 or N-2 atom can significantly impact the pharmacological properties of the final compound. This guide outlines common methodologies, summarizes reaction conditions, and presents a detailed protocol for achieving N-alkylation.
Factors Influencing Regioselectivity
The N-alkylation of indazoles can yield a mixture of N-1 and N-2 isomers. The ratio of these isomers is influenced by several factors, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic properties of the indazole substrate.[1][2] Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer.[3] This stability can be exploited to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibrium.[3][4]
For N-1 selective alkylation, strong bases such as sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) are often employed.[2][4][5] Conversely, the use of weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[2][5]
Summary of Reaction Conditions for N-Alkylation of Indazoles
The following table summarizes various conditions reported for the N-alkylation of indazoles, which can be adapted for 5-(benzyloxy)-1H-indazole.
Indazole Substrate
Alkylating Agent
Base
Solvent
Temperature (°C)
Yield (%)
N1:N2 Ratio
Methyl 5-bromo-1H-indazole-3-carboxylate
Isopropyl iodide
NaH
DMF
Not specified
38 (N1), 46 (N2)
1:1.2
Methyl 5-bromo-1H-indazole-3-carboxylate
Various alkyl tosylates
Cs2CO3
Dioxane
90
>90 (N1)
N1 selective
3-Carboxymethyl-1H-indazole
Alkyl bromide
NaH
THF
50
High
>99:1
1H-Indazole
n-Pentyl bromide
K2CO3
DMF
Not specified
Not specified
1:1
1H-Indazole
n-Pentanol (Mitsunobu)
PPh3, DIAD
THF
0 to RT
20 (N1), 58 (N2)
1:2.9
Experimental Workflow for N-Alkylation
The general workflow for the N-alkylation of 5-(benzyloxy)-1H-indazole is depicted in the following diagram.
Caption: General experimental workflow for the N-alkylation of 5-(benzyloxy)-1H-indazole.
Detailed Experimental Protocol: N-1 Alkylation of 5-(Benzyloxy)-1H-indazole
This protocol describes a general procedure for the selective N-1 alkylation of 5-(benzyloxy)-1H-indazole using sodium hydride and an alkyl halide.
Materials:
5-(benzyloxy)-1H-indazole
Anhydrous tetrahydrofuran (THF)
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Silica gel for column chromatography
Round-bottom flask
Magnetic stirrer
Ice bath
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 5-(benzyloxy)-1H-indazole (1.0 equivalent).
Solvent Addition: Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1 to 0.2 M).
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise add sodium hydride (1.2 equivalents).
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes.
Addition of Alkylating Agent: Cool the mixture back down to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This may take several hours to overnight.
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated 5-(benzyloxy)-1H-indazole.
Signaling Pathway and Logical Relationships
The regioselectivity of the N-alkylation of indazole is a key consideration. The following diagram illustrates the competing reaction pathways leading to either the N-1 or N-2 alkylated product.
Application Notes and Protocols for 5-(benzyloxy)-1H-indazole as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals Introduction 5-(benzyloxy)-1H-indazole is a versatile heterocyclic building block crucial in the synthesis of a wide array of bioactive molecules.[1] Its in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(benzyloxy)-1H-indazole is a versatile heterocyclic building block crucial in the synthesis of a wide array of bioactive molecules.[1] Its indazole core is recognized as a "privileged structure" in medicinal chemistry, frequently found in compounds targeting various biological pathways.[2] The benzyloxy group at the 5-position offers a strategic point for modification, often serving as a protected hydroxyl group that can be deprotected in later synthetic steps to yield the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the use of 5-(benzyloxy)-1H-indazole as a precursor in the synthesis of prominent kinase inhibitors, Niraparib and Linifanib (ABT-869), along with relevant biological data and pathway diagrams.
Application 1: Synthesis of Niraparib (PARP Inhibitor)
Niraparib (MK-4827) is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian and breast cancer.[3][4] The synthesis of Niraparib can be approached through various routes, often involving the coupling of a substituted indazole moiety with a piperidine derivative.[5][6] 5-(benzyloxy)-1H-indazole can serve as a key starting material for the indazole core of Niraparib.
Synthetic Overview
A plausible synthetic route starting from 5-(benzyloxy)-1H-indazole involves several key transformations, including N-alkylation, functional group manipulations, and final coupling with the piperidine side chain. While specific multi-step syntheses are proprietary, a generalized workflow can be outlined for research purposes. A critical step in many syntheses is the regioselective N-alkylation of the indazole ring.[7][8][9]
Experimental Workflow: Synthesis of Niraparib Intermediate
Application Notes for In Vitro Assays of 5-(Benzyloxy)-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The 1H-indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The introduction o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The introduction of a benzyloxy group at the 5-position can significantly influence the lipophilicity and hydrogen bonding potential of the molecule, making 5-(benzyloxy)-1H-indazole and its derivatives promising candidates for drug discovery programs targeting a range of biological targets, including enzymes implicated in neurodegenerative diseases and cancer.[1] This document provides detailed protocols for in vitro assays to evaluate the biological activity of novel 5-(benzyloxy)-1H-indazole derivatives, with a focus on their potential as enzyme inhibitors.
Key Applications & Biological Targets
Based on the known bioactivities of structurally related compounds, key applications for 5-(benzyloxy)-1H-indazole derivatives in in vitro assays include screening for inhibitory activity against:
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. The benzyloxy moiety can be a key pharmacophoric feature for potent cholinesterase inhibitors.[2]
Protein Kinases: Many indazole derivatives are potent kinase inhibitors, playing a crucial role in cancer therapy by targeting signaling pathways involved in cell proliferation and survival.[3][4][5][6][7]
Cell Viability and Proliferation: Assessing the cytotoxic effects of these derivatives on various cancer cell lines is a fundamental step in anticancer drug discovery.[3][8]
Data Presentation
The inhibitory potency of 5-(benzyloxy)-1H-indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table presents exemplar quantitative data for a hybrid molecule containing a 5-(benzyloxy) substituted heterocyclic core, demonstrating its activity against cholinesterases and monoamine oxidases (MAO).
Compound ID
Target Enzyme
IC50 (µM)
Hybrid 5
Acetylcholinesterase (AChE)
0.35
Butyrylcholinesterase (BuChE)
0.46
Monoamine Oxidase A (MAO-A)
0.0052
Monoamine Oxidase B (MAO-B)
0.043
Data is adapted from a study on 5-(benzyloxy)-1-methyl-1H-indole hybrids, which serve as a structural surrogate to illustrate the potential activity of 5-(benzyloxy)-1H-indazole derivatives.[2]
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of 5-(benzyloxy)-1H-indazole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Materials:
5-(benzyloxy)-1H-indazole test derivatives
Acetylcholinesterase (AChE) from electric eel
Butyrylcholinesterase (BuChE) from equine serum
Acetylthiocholine iodide (ATCI) - substrate for AChE
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
Application Notes and Protocols for 5-(benzyloxy)-1H-indazole in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals These application notes provide a comprehensive overview of the potential utility of 5-(benzyloxy)-1H-indazole as a core scaffold in the discovery a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the potential utility of 5-(benzyloxy)-1H-indazole as a core scaffold in the discovery and development of novel agrochemicals. While direct agrochemical activity of 5-(benzyloxy)-1H-indazole is not extensively documented in publicly available literature, its structural motif is present in a variety of biologically active molecules, suggesting its value as a key building block for creating new herbicides and fungicides.[1]
The indazole core is a "privileged structure" in medicinal and agricultural chemistry, known to interact with multiple biological targets.[2] The benzyloxy group at the 5-position offers a unique combination of lipophilicity and potential for hydrogen bonding, which can significantly influence the molecule's interaction with target enzymes and receptors in pests and weeds.[2]
This document outlines generalized protocols for the synthesis of derivatives, and screening for herbicidal and fungicidal activities, which can be adapted for derivatives of 5-(benzyloxy)-1H-indazole.
Herbicidal Applications
Derivatives of 5-(benzyloxy)-1H-indazole can be synthesized and screened for herbicidal activity. The primary approach involves the derivatization at the N1 position of the indazole ring or modification of the benzyloxy group to explore the structure-activity relationship (SAR).
Table 1: Representative Herbicidal Activity Data for Indazole Analogs
The following table presents hypothetical, yet plausible, herbicidal activity data for derivatives of 5-(benzyloxy)-1H-indazole against common weeds. This data is for illustrative purposes to guide screening efforts.
This protocol describes a general method for evaluating the pre-emergence herbicidal activity of newly synthesized 5-(benzyloxy)-1H-indazole derivatives.
Materials:
Synthesized 5-(benzyloxy)-1H-indazole derivatives
Acetone
Tween-20
Distilled water
Petri dishes (9 cm diameter)
Filter paper (Whatman No. 1)
Seeds of target weeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
Growth chamber with controlled light and temperature
Procedure:
Preparation of Test Solutions:
Prepare stock solutions of the test compounds in acetone at a concentration of 10,000 ppm.
Prepare a series of dilutions from the stock solution with distilled water containing 0.1% (v/v) Tween-20 to achieve final test concentrations (e.g., 10, 50, 100, 250 ppm).
A control solution should be prepared with the same concentration of acetone and Tween-20 in water.
Seed Germination Assay:
Place two layers of filter paper in each Petri dish.
Pipette 5 mL of each test solution or control solution onto the filter paper.
Evenly distribute 20 seeds of the target weed species onto the moistened filter paper.
Seal the Petri dishes with parafilm.
Incubation:
Incubate the Petri dishes in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.
Data Collection and Analysis:
After 7-10 days, count the number of germinated seeds.
Measure the root and shoot length of the seedlings.
Calculate the percentage of germination inhibition and growth inhibition relative to the control.
The concentration required for 50% inhibition (IC50) can be determined by probit analysis.
DOT Script for Herbicidal Screening Workflow:
Caption: Workflow for primary pre-emergence herbicidal screening.
Fungicidal Applications
The indazole scaffold is also a component of some fungicidal compounds. Derivatives of 5-(benzyloxy)-1H-indazole can be screened for their efficacy against a panel of pathogenic fungi.
Table 2: Representative Fungicidal Activity Data for Indazole Analogs
This table provides hypothetical fungicidal activity data for illustrative purposes.
Compound ID
Modification on 5-(benzyloxy)-1H-indazole
Target Fungus
Mycelial Growth Inhibition (%) at 50 ppm
IND-F-01
N1-methyl
Botrytis cinerea
75
IND-F-02
N1-ethyl
Botrytis cinerea
82
IND-F-03
N1-cyanoethyl
Fusarium oxysporum
88
IND-F-04
4-fluorobenzyl ether
Fusarium oxysporum
91
IND-F-05
N1-(thiocarbonyl)morpholine
Rhizoctonia solani
79
IND-F-06
N1-benzoyl
Rhizoctonia solani
68
Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol outlines a standard method to assess the in vitro fungicidal activity of 5-(benzyloxy)-1H-indazole derivatives.
Materials:
Synthesized 5-(benzyloxy)-1H-indazole derivatives
Acetone
Potato Dextrose Agar (PDA) medium
Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
Sterile Petri dishes (9 cm diameter)
Sterile cork borer (5 mm diameter)
Procedure:
Preparation of Test Plates:
Prepare stock solutions of the test compounds in acetone at 10,000 ppm.
Incorporate the stock solutions into molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100 ppm).
Pour the amended PDA into sterile Petri dishes.
Control plates should be prepared with the same concentration of acetone in PDA.
Inoculation:
From a 7-day-old culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
Place the mycelial disc at the center of each test and control plate.
Incubation:
Incubate the plates at 25 ± 2°C in the dark.
Data Collection and Analysis:
When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.
Calculate the percentage of mycelial growth inhibition using the formula:
Inhibition (%) = [(C - T) / C] × 100
Where C is the colony diameter in the control and T is the colony diameter in the treatment.
Determine the EC50 (Effective Concentration for 50% inhibition) value for each compound.
DOT Script for Fungicidal Screening Workflow:
Caption: Workflow for in vitro fungicidal screening.
Potential Mechanism of Action
While the specific mechanism of action for novel 5-(benzyloxy)-1H-indazole derivatives would need to be elucidated through further studies, indazole-based agrochemicals have been known to target various enzymes and pathways.
DOT Script for a Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of a signaling pathway by a derivative.
Conclusion
5-(benzyloxy)-1H-indazole represents a promising starting point for the development of novel agrochemicals. The protocols and conceptual data presented herein provide a framework for researchers to synthesize, screen, and evaluate new derivatives for herbicidal and fungicidal activities. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing the efficacy and selectivity of these potential new crop protection agents.
Overcoming regioselectivity issues in 5-(benzyloxy)-1H-indazole synthesis
Welcome to the technical support center for the synthesis of 5-(benzyloxy)-1H-indazole and related derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practic...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 5-(benzyloxy)-1H-indazole and related derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming common challenges, particularly the critical issue of regioselectivity.
Troubleshooting Guides
This section addresses specific problems you may encounter during the N-alkylation of the indazole scaffold.
Problem: My benzylation of 5-hydroxy-1H-indazole is producing an inseparable mixture of N1 and N2 regioisomers with low selectivity.
Cause: Direct alkylation of the indazole ring often results in a mixture of N1 and N2 substituted products.[1][2] The indazole anion, formed upon deprotonation, has two nucleophilic nitrogen atoms, and the regiochemical outcome is highly sensitive to a delicate balance of steric, electronic, and reaction conditions.[3]
Solution: To enhance the regioselectivity of the reaction, you must carefully control the reaction parameters. The choice of base, solvent, and the electronic and steric nature of substituents on the indazole ring are critical factors.[3][4] The N1-substituted product is often the thermodynamically more stable isomer, while the N2-product can be favored under kinetic control.[1]
Recommended Actions & Expected Outcomes:
The following table summarizes conditions known to influence the regioselectivity of N-alkylation on the indazole scaffold. For the synthesis of 5-(benzyloxy)-1H-indazole, achieving high N1 selectivity is typically desired.
Objective
Condition
Base/Solvent System
Key Influencing Factor
Expected Outcome
Citation
Maximize N1-Isomer
Thermodynamic Control
Sodium Hydride (NaH) in Tetrahydrofuran (THF)
The NaH/THF system is widely reported to strongly favor N1-alkylation.
>99% N1-regioselectivity has been observed for various indazoles.
Q1: What are the fundamental factors that control N1 versus N2 regioselectivity during the alkylation of 5-(benzyloxy)-1H-indazole?
A1: The regiochemical outcome is governed by a combination of factors:
Steric and Electronic Effects: The size and electronic nature of substituents on the indazole ring are paramount. Bulky groups at the C3 position favor N1 alkylation by hindering access to the N2 position.[1][4] Conversely, potent electron-withdrawing groups (like NO₂ or CO₂Me) at the C7 position can strongly direct substitution to the N2 position.[4][5]
Reaction Conditions: The choice of base and solvent is critical. A strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to highly favor N1-alkylation.[1][4] In contrast, acidic conditions or Mitsunobu conditions can promote N2-alkylation.[5][7]
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5] Conditions that allow for equilibration will typically favor the more stable N1-substituted product. Kinetically controlled reactions, which proceed via the lowest energy transition state, may favor the N2-isomer.[1][9]
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Q2: Can you provide a detailed protocol for the N1-selective synthesis of 5-(benzyloxy)-1H-indazole?
A2: Yes. This protocol is optimized for achieving high regioselectivity for the N1 position by leveraging the well-established NaH/THF system.[1][3][4]
Experimental Protocol: N1-Selective Benzylation using NaH/THF
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-indazol-5-ol (1.0 equivalent).
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (a typical concentration is 0.1-0.2 M).
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the mixture at room temperature.
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if the reaction is sluggish) and monitor its progress by TLC or LC-MS until the starting material is consumed.
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-benzylated product, 5-(benzyloxy)-1H-indazole.
Caption: Factors influencing the N1 vs. N2 alkylation outcome.
Q3: How can I spectroscopically differentiate between the N1 and N2-benzylated isomers?
A3: Unambiguous structural assignment is crucial and is typically achieved using a combination of one and two-dimensional NMR experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. For the N1-isomer, a correlation is expected between the benzylic protons (-CH₂-) and the C7a carbon of the indazole ring. For the N2-isomer, a correlation would be observed between the benzylic protons and the C3 carbon of the indazole ring. Additionally, the chemical shift of the C3 proton in ¹H NMR can be diagnostic, as it is often shifted further downfield in the N2-isomer compared to the N1-isomer.[10]
Technical Support Center: 5-(Benzyloxy)-1H-indazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 5-(benzyloxy)-1H-indazole. The content is tailored for researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 5-(benzyloxy)-1H-indazole. The content is tailored for researchers, scientists, and drug development professionals to diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when performing N-alkylation on 5-(benzyloxy)-1H-indazole?
A1: The primary challenge in the N-alkylation of 5-(benzyloxy)-1H-indazole, like other indazoles, is controlling the regioselectivity between the N-1 and N-2 positions. Direct alkylation often yields a mixture of both N-1 and N-2 alkylated isomers, which can be difficult to separate and reduces the yield of the desired product. The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[1][2]
Q2: How can I selectively synthesize the N-1 alkylated isomer of 5-(benzyloxy)-1H-indazole?
A2: To favor the formation of the thermodynamically more stable N-1 isomer, specific reaction conditions are crucial. A widely successful method involves using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[3][4][5][6] This combination often provides high N-1 selectivity, especially for indazoles with substituents at the C-3 position.[4][5]
Q3: What conditions favor the formation of the N-2 alkylated isomer?
A3: Kinetically controlled conditions can favor the N-2 product. Additionally, the presence of bulky substituents at the C-7 position of the indazole ring can sterically hinder the N-1 position, directing alkylation to the N-2 position. For instance, indazoles with a nitro (NO₂) or carboxylate (CO₂Me) group at C-7 show high selectivity for N-2 alkylation even with NaH in THF.[4][5]
Q4: I'm observing significant debenzylation during my reaction. How can I avoid this?
A4: Unwanted cleavage of the benzyl ether can occur under harsh acidic or reductive conditions. During catalytic hydrogenation (e.g., with Pd/C and H₂ gas), the benzyl group is susceptible to cleavage. To avoid this, consider using milder deprotection methods for other functional groups if present, or choose reaction conditions that are compatible with the benzyloxy group. For example, if a concomitant reaction involves acidic conditions, use the mildest possible acid and lowest effective temperature.[7]
Q5: My Suzuki-Miyaura coupling reaction with a bromo-5-(benzyloxy)-1H-indazole derivative is giving a low yield. What are the likely causes?
A5: Low yields in Suzuki-Miyaura couplings involving N-H containing heterocycles like indazoles can be attributed to several factors. Catalyst poisoning by the Lewis basic nitrogen of the indazole ring is a common issue.[8] Other potential problems include protodeboronation of the boronic acid, formation of homocoupling byproducts, and poor solubility of the starting materials.[8] Optimizing the ligand, base, and solvent system is critical for success.[9][10]
Troubleshooting Guides
N-Alkylation of 5-(Benzyloxy)-1H-indazole
Problem: Poor N-1/N-2 Regioselectivity
Possible Cause: Inappropriate choice of base and solvent. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often lead to mixtures of N-1 and N-2 isomers.[6]
Solution: For high N-1 selectivity, use sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like THF.[3][4][5][6] For enhanced N-2 selectivity, consider Mitsunobu conditions (e.g., with DIAD or DEAD and PPh₃), which have been shown to favor the N-2 isomer for some indazoles.[2]
Problem: Low Reaction Conversion
Possible Cause 1: Incomplete deprotonation of the indazole.
Solution 1: Ensure the use of a sufficiently strong base (like NaH) and anhydrous reaction conditions. Allow adequate time for the deprotonation to complete before adding the alkylating agent.
Possible Cause 2: Poor reactivity of the alkylating agent.
Solution 2: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, consider increasing the reaction temperature or switching to a more reactive electrophile, such as an alkyl tosylate.
Data Presentation: N-Alkylation of Substituted Indazoles
Experimental Protocol: N-1 Selective Alkylation of an Indazole
This protocol is adapted for 5-(benzyloxy)-1H-indazole based on highly selective methods for other indazoles.[3][6]
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 5-(benzyloxy)-1H-indazole (1.0 equiv.).
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1-0.2 M).
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 equiv.) dropwise at room temperature.
Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: Carefully quench the reaction at 0 °C with the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of N-Alkylation Workflow
Caption: General experimental workflow for the N-alkylation of 5-(benzyloxy)-1H-indazole.
Suzuki-Miyaura Coupling of Halogenated 5-(Benzyloxy)-1H-indazole
Problem: Low or No Product Formation
Possible Cause 1: Catalyst Poisoning. The N-H of the indazole can coordinate to the palladium center, inhibiting catalysis.[8]
Solution 1: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which can promote the desired catalytic cycle and reduce inhibition. Using a pre-formed palladium precatalyst can also be beneficial.[8]
Possible Cause 2: Protodeboronation. The boronic acid is being destroyed before it can participate in the cross-coupling.
Solution 2: Use anhydrous solvents and a non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). If an aqueous base is necessary, use a phosphate base (K₃PO₄) and minimize the reaction time.[8][11]
Possible Cause 3: Homocoupling. Side-reaction of the boronic acid with itself.
Solution 3: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction to exclude oxygen, which promotes homocoupling.[8]
Data Presentation: Suzuki-Miyaura Coupling of Bromo-indazoles
This protocol is a general method for the coupling of bromo-indazoles and can be adapted for a halogenated 5-(benzyloxy)-1H-indazole derivative.[1][10]
Preparation: In a reaction vessel, combine the bromo-5-(benzyloxy)-1H-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
Inerting: Seal the vessel and purge with an inert gas (e.g., Argon) for 15-20 minutes.
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of inert gas.
Reaction: Heat the reaction mixture (e.g., to 90-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Visualization of Suzuki Coupling Troubleshooting
Caption: Troubleshooting decision tree for low yields in Suzuki-Miyaura coupling of indazoles.
Deprotection of 5-(Benzyloxy)-1H-indazole
Problem: Incomplete Deprotection or Decomposition
Possible Cause 1 (Hydrogenolysis): Catalyst deactivation or insufficient hydrogen source.
Solution 1: For catalytic transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate) is used.[12][13][14][15] If using H₂ gas, ensure the catalyst (e.g., Pd/C) is active and the system is properly pressurized.
Possible Cause 2 (Acidic Cleavage): The acid used is not strong enough, or the reaction temperature is too low. Conversely, harsh conditions may lead to decomposition.
Solution 2: Boron tribromide (BBr₃) is a powerful reagent for cleaving benzyl ethers. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) in a chlorinated solvent like dichloromethane (DCM). Careful control of stoichiometry and temperature is key to avoid side reactions.
Data Presentation: Debenzylation Methods
Deprotection Method
Reagents
Solvent
Temp.
Notes
Catalytic Transfer Hydrogenation
10% Pd/C, Ammonium Formate
Methanol or DMF
RT
Fast and clean, high yields reported for various substrates.[14]
Acidic Cleavage
BBr₃
DCM
0 °C to RT
Effective for robust substrates, but can be harsh.[16]
Experimental Protocol: Deprotection via Catalytic Transfer Hydrogenation
This is a mild and often high-yielding method for benzyl ether cleavage.[14]
Preparation: To a solution of 5-(benzyloxy)-1H-indazole (1.0 equiv.) in methanol or DMF, add 10% Palladium on carbon (10-20% by weight of the substrate).
Hydrogen Donor: Add ammonium formate (4-5 equiv.) to the mixture.
Reaction: Stir the suspension at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield 1H-indazol-5-ol.
Halogenation of 5-(Benzyloxy)-1H-indazole
Problem: Poor Regioselectivity or Multiple Halogenations
Possible Cause: The reaction conditions are too harsh, or the halogenating agent is too reactive. The benzyloxy group is an ortho-, para-director, which can lead to substitution on the benzene ring of the benzyloxy group itself under certain conditions.[17]
Solution: For C-3 iodination of the indazole core, a standard and effective method is the use of molecular iodine (I₂) with a base like potassium hydroxide (KOH) in DMF.[18][19] For bromination, N-Bromosuccinimide (NBS) is a milder and more selective reagent than Br₂, which can help to avoid over-bromination and side reactions.[20][21][22] The reaction should be performed at room temperature or below to enhance selectivity.
Experimental Protocol: C-3 Iodination of 5-(Benzyloxy)-1H-indazole
This protocol is adapted from general methods for the C-3 iodination of unprotected indazoles.[18][19]
Preparation: To a solution of 5-(benzyloxy)-1H-indazole (1.0 equiv.) in anhydrous DMF, add molecular iodine (I₂, 1.5-2.0 equiv.).
Base Addition: Add potassium hydroxide (KOH, 3.0-4.0 equiv.) portion-wise at room temperature.
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
Work-up: Pour the reaction mixture into ice-water and quench excess iodine with a saturated aqueous solution of sodium thiosulfate.
Extraction: Extract the aqueous mixture with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 3-iodo-5-(benzyloxy)-1H-indazole.
Stability issues of 5-(benzyloxy)-1H-indazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(benzyloxy)-1H-indazole in solution. The information is intended for researchers, scientist...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(benzyloxy)-1H-indazole in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-(benzyloxy)-1H-indazole in solution?
A1: The stability of 5-(benzyloxy)-1H-indazole in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2][3] The molecule possesses both a benzyloxy group and an indazole ring system, which can be susceptible to degradation under certain conditions.
Q2: How does pH affect the stability of 5-(benzyloxy)-1H-indazole?
A2: Extreme pH conditions, both acidic and basic, can potentially lead to the degradation of 5-(benzyloxy)-1H-indazole.[4] Under acidic conditions, the ether linkage of the benzyloxy group may be susceptible to hydrolysis. In strongly basic solutions, the indazole ring itself may become unstable. It is advisable to maintain the pH of solutions containing 5-(benzyloxy)-1H-indazole within a neutral range to minimize degradation.[4]
Q3: Is 5-(benzyloxy)-1H-indazole sensitive to light?
A3: Many organic molecules are sensitive to light, and compounds with aromatic systems like 5-(benzyloxy)-1H-indazole can be prone to photodecomposition.[5][6] To ensure the integrity of the compound, it is recommended to protect solutions from light by using amber-colored vials or by covering the containers with aluminum foil.[7]
Q4: What is the recommended storage temperature for solutions of 5-(benzyloxy)-1H-indazole?
A4: Elevated temperatures can accelerate the degradation of chemical compounds.[8] For general short-term use, storing solutions at room temperature may be acceptable, but for long-term storage, it is advisable to keep solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to enhance stability.[9][10] The solid compound is typically stored at room temperature in a dry, sealed container.[10][11]
Q5: Can I anticipate the degradation products of 5-(benzyloxy)-1H-indazole?
A5: While specific degradation products would need to be identified experimentally, potential degradation pathways can be hypothesized based on the molecule's structure. Cleavage of the benzyloxy group could yield 1H-indazol-5-ol and benzyl alcohol or related benzyl species.[11][12][13] Oxidation might affect the indazole ring or the benzylic position. Forced degradation studies are the standard approach to identify likely degradation products.[1][2]
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Unexpectedly low assay results for 5-(benzyloxy)-1H-indazole.
Degradation of the compound due to improper solution preparation or storage.
Prepare fresh solutions in a suitable solvent and buffer at a neutral pH. Protect the solution from light and store at a low temperature (2-8 °C or -20 °C).
Appearance of unknown peaks in my chromatogram (e.g., HPLC).
Formation of degradation products.
Conduct forced degradation studies to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.[14]
Inconsistent results between experimental replicates.
Variable degradation rates due to inconsistent exposure to light or temperature fluctuations.
Ensure all samples are handled under identical and controlled conditions. Use amber vials and maintain a constant temperature for all experiments.
Precipitation of the compound from the solution.
Poor solubility in the chosen solvent or change in pH affecting solubility.
Determine the solubility of 5-(benzyloxy)-1H-indazole in various solvents to select the most appropriate one. Ensure the pH of the solution is maintained within a range where the compound is soluble.
Stability Summary
The following table provides a qualitative summary of the expected stability of 5-(benzyloxy)-1H-indazole under various stress conditions based on general chemical principles and forced degradation guidelines.
Condition
Parameter
Expected Stability
Potential Degradation Pathway
Hydrolytic
pH 1-3 (Acidic)
Potentially Unstable
Cleavage of the benzyloxy ether linkage.
pH 6-8 (Neutral)
Generally Stable
-
pH 11-13 (Basic)
Potentially Unstable
Degradation of the indazole ring system.
Oxidative
3% Hydrogen Peroxide
Potentially Unstable
Oxidation of the indazole ring or benzylic position.
Photolytic
UV/Visible Light
Potentially Unstable
Photodegradation of the aromatic systems.
Thermal
60°C in Solution
Potentially Unstable over time
Accelerated hydrolysis or other degradation pathways.
Experimental Protocols
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1][2][3] The following are generalized protocols for conducting such studies on 5-(benzyloxy)-1H-indazole.
Preparation of Stock Solution
Prepare a stock solution of 5-(benzyloxy)-1H-indazole at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
Acid and Base Hydrolysis
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
Neutralization: After the specified time, cool the solutions to room temperature and neutralize them (acidic solution with 0.1 M NaOH and basic solution with 0.1 M HCl).
Analysis: Dilute the neutralized solutions to a suitable concentration with the mobile phase and analyze by HPLC-UV.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
Keep the solution at room temperature for 24 hours, protected from light.
Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC-UV.
Thermal Degradation
Transfer 2 mL of the stock solution into a vial.
Keep the vial in a temperature-controlled oven at 60°C for 48 hours.
Analysis: After cooling to room temperature, dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC-UV.
Photostability Testing
Expose a solution of 5-(benzyloxy)-1H-indazole (e.g., 100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
Analysis: Analyze both the exposed and control samples by HPLC-UV.
Analytical Method: HPLC-UV
A stability-indicating HPLC method should be developed and validated to separate 5-(benzyloxy)-1H-indazole from its potential degradation products.[14]
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile).
Flow Rate: 1.0 mL/min
Detection: UV at an appropriate wavelength (to be determined by UV scan).
Challenges in the scale-up synthesis of 5-(benzyloxy)-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-(benzyloxy)-1H-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-(benzyloxy)-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-(benzyloxy)-1H-indazole?
A1: The most prevalent laboratory and industrial synthesis method is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-hydroxy-1H-indazole with benzyl bromide or a similar benzylating agent in the presence of a base.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: The main challenges during the scale-up of 5-(benzyloxy)-1H-indazole synthesis include:
Regioselectivity: Controlling the alkylation to occur selectively at the desired nitrogen (N1) or oxygen (O) atom, and avoiding the formation of the N2-benzylated isomer.
Side Reactions: Minimizing the formation of by-products, such as those from the elimination of benzyl bromide or over-alkylation.
Thermal Safety: Managing the exothermic nature of the reaction to prevent thermal runaway, especially in large reactors where heat dissipation is less efficient.[1]
Purification: Developing a robust and scalable purification method to remove impurities and isolate the final product with high purity.
Q3: How can I control the N1 versus N2 regioselectivity during the benzylation of 5-hydroxy-1H-indazole?
A3: The regioselectivity of N-alkylation in indazoles is highly dependent on the reaction conditions. Generally, N1-alkylation is favored under thermodynamic control, while N2-alkylation is often the kinetic product. To favor N1-alkylation, consider the following:
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favors N1-alkylation.[2][3] In contrast, using weaker bases like potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[2]
Temperature: Higher reaction temperatures can promote equilibration to the more thermodynamically stable N1 isomer.
Q4: What are the potential impurities I should look for in the synthesis of 5-(benzyloxy)-1H-indazole?
A4: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities include:
Unreacted 5-hydroxy-1H-indazole and benzyl bromide.
The undesired N2-benzyl-5-(benzyloxy)-1H-indazole isomer.
Dibenzyl ether, formed from the reaction of benzyl bromide with the benzyl alkoxide.[4]
Products of C-alkylation on the indazole ring.
Q5: What are the safety considerations for the scale-up synthesis?
A5: Key safety considerations include:
Thermal Runaway: The benzylation reaction is exothermic. A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC), is crucial to understand the thermal profile and ensure adequate cooling capacity.[1][5]
Reagent Handling: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Sodium hydride is highly reactive with water and requires careful handling under an inert atmosphere.
Solvent Safety: The flammability and toxicity of the chosen solvents must be considered, and appropriate safety measures implemented.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield
1. Incomplete reaction. 2. Formation of by-products (e.g., elimination, over-alkylation). 3. Degradation of starting material or product.
1. Monitor reaction progress by TLC or HPLC and consider extending the reaction time or increasing the temperature moderately. 2. Optimize the base and solvent system. Use a non-nucleophilic base to minimize side reactions. Control the stoichiometry of the benzylating agent. 3. Ensure an inert atmosphere to prevent oxidation. Avoid excessive temperatures.
Poor N1/N2 Selectivity
1. Suboptimal base/solvent combination. 2. Reaction temperature is too low.
1. For higher N1 selectivity, use a strong base like NaH in THF.[2][3] For N2 selectivity, Mitsunobu conditions have been shown to be effective in some cases.[2] 2. If thermodynamic control is desired for N1-alkylation, a higher reaction temperature might be necessary to allow for equilibration.
Formation of Impurities
1. Presence of impurities in starting materials. 2. Side reactions due to reaction conditions.
1. Ensure the purity of 5-hydroxy-1H-indazole and benzyl bromide before use. 2. Re-evaluate the reaction temperature and stoichiometry. A slower addition of the benzylating agent might reduce the formation of over-alkylated products.
Difficulty in Product Isolation/Purification
1. Product is an oil or does not crystallize easily. 2. Co-elution of product and impurities during chromatography.
1. Attempt to form a crystalline salt of the product. Screen for a suitable recrystallization solvent system. 2. Experiment with different solvent systems for chromatography. Consider using a different stationary phase (e.g., alumina).
Scale-up Issues (e.g., thermal runaway)
1. Poor heat transfer in a large reactor. 2. Accumulation of unreacted reagents.
1. Ensure the reactor has adequate cooling capacity. Consider a semi-batch process where one reagent is added slowly to control the reaction rate and heat generation.[1] 2. Monitor the reaction closely to ensure conversion is proceeding as expected.
Data Presentation
Table 1: Effect of Base and Solvent on N1/N2 Selectivity in Indazole Alkylation
Base
Solvent
N1:N2 Ratio
Combined Yield (%)
Cs₂CO₃
DMF
1.4 : 1
-
K₂CO₃
DMF
1.5 : 1
65
Na₂CO₃
DMF
1.5 : 1
27
NaH
THF
>99 : 1
-
LiH
THF
28 : 1
-
KH
THF
11 : 1
-
NaHMDS
THF
>98 : 1
-
NaNH₂
THF
>98 : 1
-
LDA
THF
>98 : 1
-
Data adapted from studies on substituted indazoles and may serve as a general guide.[2][3]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 5-(benzyloxy)-1H-indazole
This protocol is suitable for initial lab-scale synthesis.
Materials:
5-hydroxy-1H-indazole
Benzyl bromide
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 5-hydroxy-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 30 minutes.
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
Heat the reaction to 60-70 °C and monitor the progress by TLC or HPLC.
After completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Scalable N1-Selective Synthesis of 5-(benzyloxy)-1H-indazole
This protocol is designed for larger-scale synthesis with improved regioselectivity.
Materials:
5-hydroxy-1H-indazole
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous tetrahydrofuran (THF)
Benzyl bromide
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Heptane (or another suitable anti-solvent for crystallization)
Procedure:
Under an inert atmosphere (e.g., nitrogen), charge a suitable reactor with a suspension of sodium hydride (1.1 eq) in anhydrous THF.
Cool the suspension to 0 °C.
Slowly add a solution of 5-hydroxy-1H-indazole (1.0 eq) in anhydrous THF to the NaH suspension, maintaining the temperature below 10 °C.
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.
Cool the reaction mixture back to 0 °C and slowly add benzyl bromide (1.05 eq) while maintaining the internal temperature below 10 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Separate the organic layer and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure.
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Resolving poor solubility of 5-(benzyloxy)-1H-indazole in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(benzyloxy)-1H-indazole. Our aim is to...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(benzyloxy)-1H-indazole. Our aim is to address common experimental challenges, with a focus on resolving issues related to its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is 5-(benzyloxy)-1H-indazole and what are its common applications?
A1: 5-(benzyloxy)-1H-indazole is a synthetic organic compound featuring an indazole core with a benzyloxy group at the 5-position.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, including the PARP inhibitor Niraparib. Its versatile structure also makes it valuable in biochemical research and material science.
Q2: What are the basic physicochemical properties of 5-(benzyloxy)-1H-indazole?
A2: 5-(benzyloxy)-1H-indazole is typically a brown solid.[1] Key physicochemical properties are summarized in the table below.
Property
Value
CAS Number
78299-79-9
Molecular Formula
C₁₄H₁₂N₂O
Molecular Weight
224.26 g/mol
Appearance
Brown solid
Storage
Store at 0-8 °C
Q3: In which common solvents is 5-(benzyloxy)-1H-indazole soluble?
Solvent
Estimated Solubility at 25°C
Dimethyl Sulfoxide (DMSO)
> 20 mg/mL
N,N-Dimethylformamide (DMF)
> 20 mg/mL
Tetrahydrofuran (THF)
Soluble
Ethyl Acetate
Soluble
Ethanol
Moderately Soluble
Methanol
Moderately Soluble
Acetonitrile
Sparingly Soluble
Water
Poorly Soluble
Troubleshooting Guide: Resolving Poor Solubility
Poor solubility of 5-(benzyloxy)-1H-indazole can be a significant hurdle in various experimental workflows. This guide provides systematic approaches to address this issue.
Problem: My 5-(benzyloxy)-1H-indazole is not dissolving in my chosen solvent for a chemical reaction.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving 5-(benzyloxy)-1H-indazole in a reaction solvent.
Detailed Steps:
Solvent Selection: Start with a solvent in which 5-(benzyloxy)-1H-indazole is known to be soluble, such as DMF or THF. For many reactions, these are suitable choices.
Gentle Heating: If the compound does not dissolve at room temperature, gently warm the mixture. For instance, in its synthesis, the reaction mixture in DMF is heated to 40°C.
Sonication: Utilize a sonication bath to aid dissolution through ultrasonic agitation.
Co-solvent System: If a less polar solvent is required for your reaction, consider using a co-solvent system. Dissolve the compound in a minimal amount of a strong solvent like DMSO or DMF first, and then add this solution to your primary reaction solvent.
Problem: I am preparing a stock solution for a biological assay and the compound is precipitating out of solution.
Solution Workflow:
Caption: Workflow for preparing stable solutions of 5-(benzyloxy)-1H-indazole for biological assays.
Detailed Steps:
High-Concentration Stock in DMSO: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
Controlled Dilution: When preparing working solutions, perform serial dilutions in your aqueous assay buffer. It is crucial to add the DMSO stock to the buffer and vortex immediately and vigorously to minimize precipitation.
Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to avoid solvent-induced cytotoxicity.
Co-solvents for Aqueous Solutions: If precipitation persists, consider using a co-solvent system. Formulations containing small percentages of excipients like Pluronic F-68 or Cremophor EL can help maintain the solubility of hydrophobic compounds in aqueous media.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 5-(benzyloxy)-1H-indazole, suitable for use in biological assays.
Materials:
5-(benzyloxy)-1H-indazole (MW: 224.26 g/mol )
Anhydrous DMSO
Sterile microcentrifuge tubes
Vortex mixer
Sonicator (optional)
Procedure:
Weigh the Compound: Accurately weigh out 2.24 mg of 5-(benzyloxy)-1H-indazole and transfer it to a sterile microcentrifuge tube.
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
Dissolve: Vortex the mixture thoroughly until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or place it in a sonicator bath for a few minutes to aid dissolution.
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Recrystallization for Purification
This protocol outlines a general procedure for the purification of 5-(benzyloxy)-1H-indazole by recrystallization, which can be adapted based on the specific impurities present. A mixed solvent system is often effective for indazole derivatives.
Materials:
Crude 5-(benzyloxy)-1H-indazole
Ethanol
Water
Erlenmeyer flasks
Hot plate
Buchner funnel and filter paper
Vacuum flask
Procedure:
Dissolution: In an Erlenmeyer flask, dissolve the crude 5-(benzyloxy)-1H-indazole in a minimal amount of hot ethanol.
Induce Cloudiness: While keeping the solution hot, add hot water dropwise until the solution becomes slightly cloudy.
Re-dissolve: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
Drying: Dry the purified crystals under vacuum.
Protocol 3: NMR Sample Preparation
This protocol provides a general guideline for preparing a sample of 5-(benzyloxy)-1H-indazole for Nuclear Magnetic Resonance (NMR) analysis.
Materials:
5-(benzyloxy)-1H-indazole (5-10 mg)
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
NMR tube
Pasteur pipette and glass wool
Procedure:
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. DMSO-d₆ is often a good choice for indazole derivatives.
Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Analysis: Cap the NMR tube and proceed with the NMR analysis.
Avoiding byproduct formation in 5-(benzyloxy)-1H-indazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-(benzyloxy)-1H-indazole, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the synthesis of 5-(benzyloxy)-1H-indazole from 5-hydroxy-1H-indazole and a benzylating agent?
A1: The primary byproducts are the result of competitive N-alkylation at the two nitrogen atoms of the indazole ring, leading to the formation of N1- and N2-benzylated isomers. The main undesired products are:
1-benzyl-5-hydroxy-1H-indazole
2-benzyl-5-hydroxy-1H-indazole
In cases of excessive benzylation, doubly benzylated byproducts such as 1-benzyl-5-(benzyloxy)-1H-indazole and 2-benzyl-5-(benzyloxy)-1H-indazole may also be formed. Another potential side reaction is debenzylation, although this is less common under typical alkylation conditions.
Q2: How can I distinguish between the desired O-benzylated product and the N-benzylated byproducts?
A2: Spectroscopic and chromatographic methods are essential for distinguishing between these isomers.
NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the protons on the indazole ring and the benzylic protons will differ between the O- and N-alkylated isomers. Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be particularly useful to definitively establish the point of attachment of the benzyl group by observing correlations between the benzylic protons and the carbons of the indazole ring.[1]
Chromatography: Thin Layer Chromatography (TLC) can often show different Rf values for the isomers. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for separating and identifying the components of the reaction mixture.
Q3: What is the general strategy to favor O-benzylation over N-benzylation?
A3: The key to maximizing the yield of the desired 5-(benzyloxy)-1H-indazole is to control the regioselectivity of the alkylation reaction. This can be achieved by carefully selecting the reaction conditions, particularly the base and solvent. The general principle is to choose conditions that favor the deprotonation of the more acidic phenolic hydroxyl group over the N-H of the indazole ring, and to promote the subsequent O-alkylation.
Troubleshooting Guide
Problem 1: Low yield of 5-(benzyloxy)-1H-indazole and a significant amount of N-benzylated byproducts.
Cause: The reaction conditions are favoring N-alkylation over the desired O-alkylation. This is a common issue as the indazole nitrogens are also nucleophilic.
Solution:
Choice of Base and Solvent: The combination of base and solvent is critical in directing the regioselectivity. Strong bases in non-polar aprotic solvents, such as sodium hydride (NaH) in tetrahydrofuran (THF), have been reported to strongly favor N1-alkylation of the indazole core.[1][2][3] Therefore, these conditions should be avoided when the O-alkylated product is desired. Weaker bases in polar aprotic solvents are generally preferred for O-alkylation.
Optimize Reaction Conditions: Refer to the data in Table 1 for a comparison of how different bases and solvents can affect the outcome of the reaction. A common starting point is using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.[4][5] While a reported procedure using K2CO3 in DMF gives a modest yield, further optimization of temperature and reaction time may improve the outcome.[5]
Problem 2: The reaction is very slow or does not go to completion.
Cause: The chosen base may not be strong enough, or the reaction temperature may be too low.
Solution:
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. For example, the reaction with K2CO3 in DMF is typically heated to around 40°C.[5]
Consider a Stronger, Non-nucleophilic Base: While NaH in THF favors N-alkylation, other strong bases in different solvents might be explored cautiously.
Use an Additive: In some cases, a catalytic amount of an iodide salt (e.g., NaI or KI) can be added to in-situ generate benzyl iodide from benzyl bromide, which is a more reactive alkylating agent.
Problem 3: Difficulty in separating the desired product from the N-benzylated isomers.
Cause: The O- and N-benzylated isomers can have similar polarities, making them challenging to separate by standard column chromatography.
Solution:
Optimize Chromatography:
Column Chromatography: Careful selection of the eluent system is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. Using a high-performance silica gel may also be beneficial.
Preparative TLC/HPLC: For difficult separations, preparative thin-layer chromatography (PTLC) or preparative HPLC can be effective for isolating the pure product, although these methods are less scalable.[1]
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the desired isomer, especially on a larger scale. Experiment with different solvent mixtures to find one that selectively crystallizes the desired product. A patent for separating other substituted indazole isomers suggests using mixed solvent systems for recrystallization.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Benzylation of 5-hydroxy-1H-indazole
Base
Solvent
Temperature (°C)
Yield of 5-(benzyloxy)-1H-indazole
Key Observations & Byproducts
Reference
K2CO3
DMF
40
38%
Significant formation of N-benzylated isomers is implied by the low yield.
General Procedure for the Synthesis of 5-(benzyloxy)-1H-indazole
This protocol is based on a reported synthesis and can be used as a starting point for optimization.[5]
Preparation: To a solution of 1H-indazol-5-ol (100 mg, 0.745 mmol) in N,N-dimethylformamide (DMF, 2 mL), add potassium carbonate (103 mg, 0.745 mmol).
Addition of Benzylating Agent: Add benzyl bromide (0.089 mL, 0.745 mmol) to the mixture.
Reaction: Heat the reaction mixture to 40°C and maintain this temperature for 2 hours, monitoring the reaction progress by TLC.
Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (2 x 20 mL).
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification: Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford 5-(benzyloxy)-1H-indazole.
Visualizations
Caption: Reaction pathway for the synthesis of 5-(benzyloxy)-1H-indazole.
Caption: Troubleshooting workflow for 5-(benzyloxy)-1H-indazole synthesis.
A Comparative Guide to Indazole-Based Kinase Inhibitors: Evaluating 5-(Benzyloxy)-1H-indazole as a Core Scaffold
For Researchers, Scientists, and Drug Development Professionals The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of potent kinase inhibitors. This guide provides a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of potent kinase inhibitors. This guide provides a comparative analysis of indazole derivatives in kinase inhibition, with a special focus on understanding the role of the 5-(benzyloxy)-1H-indazole moiety. While direct kinase inhibition data for 5-(benzyloxy)-1H-indazole is scarce, its prevalence as a key synthetic intermediate suggests its importance as a foundational structure for developing highly active and selective kinase inhibitors. This document will compare the performance of advanced indazole derivatives, provide detailed experimental methodologies, and visualize the key signaling pathways they modulate.
The Indazole Scaffold: A Versatile Tool for Kinase Inhibition
Indazole, a bicyclic aromatic heterocycle, has proven to be an exceptional starting point for the design of kinase inhibitors. Its structure allows for diverse substitutions, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds. Several commercially successful anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core and are known for their anti-angiogenic properties through the inhibition of key receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2]
Data Presentation: Comparative Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole-based kinase inhibitors against a panel of clinically relevant protein kinases. Lower IC50 values indicate higher potency. The data highlights how modifications to the core indazole structure, including substitutions at various positions, significantly impact the inhibitory activity and selectivity profile of the compounds.
The determination of IC50 values is crucial for evaluating the potency of kinase inhibitors. Below are detailed methodologies for two common in vitro kinase assays.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[1][6]
Objective: To determine the concentration of an indazole-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
Recombinant purified protein kinase of interest.
Specific peptide substrate for the kinase.
Adenosine triphosphate (ATP).
Indazole-based kinase inhibitor (test compound).
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT).
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
High-purity Dimethyl sulfoxide (DMSO).
384-well microplates (low-volume, white).
Procedure:
Compound Preparation: Prepare serial dilutions of the indazole inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
Kinase Reaction: Add the kinase, substrate, and inhibitor to the wells of the microplate. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
LANCE™ Ultra TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay detects kinase activity by measuring the phosphorylation of a fluorescently labeled substrate.
Objective: To determine the IC50 value of an indazole-based inhibitor against a specific kinase.
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
Kinase Reaction: To the microplate wells, add the kinase, ULight™-labeled substrate, and the inhibitor. Initiate the reaction by adding ATP. Incubate for a defined period at room temperature.
Reaction Termination: Stop the reaction by adding EDTA solution.
Detection: Add the Eu-labeled antibody in detection buffer. Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (ULight™) wavelengths.
Data Analysis: The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence. The IC50 value is determined by plotting the percentage of inhibition (based on the TR-FRET signal) against the inhibitor concentration and fitting to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by indazole-based kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: VEGFR2 Signaling Pathway.
Caption: PDGFRβ Signaling Pathway.
Caption: c-Kit Signaling Pathway.
Caption: AXL Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
Conclusion
While 5-(benzyloxy)-1H-indazole itself is not extensively characterized as a direct kinase inhibitor, its role as a versatile scaffold is undeniable. The comparative data presented for advanced indazole derivatives such as Axitinib and Pazopanib clearly demonstrate the power of this core structure in generating potent and clinically relevant kinase inhibitors. By understanding the structure-activity relationships and the impact of various substitutions on the indazole ring, researchers can continue to leverage this privileged scaffold to design next-generation therapeutics with improved efficacy and selectivity for a range of diseases, particularly cancer. The provided experimental protocols and pathway diagrams serve as a valuable resource for professionals in the field of drug discovery and development.
Comparative Efficacy of 5-(Benzyloxy)-1H-indazole Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of 5-(benzyloxy)-1H-indazole analogs and related indazole derivatives. This analysis is supported...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of 5-(benzyloxy)-1H-indazole analogs and related indazole derivatives. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of potential therapeutic agents.
Quantitative Comparison of Analog Efficacy
The following table summarizes the in vitro efficacy of selected indazole analogs against various protein kinases and cancer cell lines. The data highlights how modifications to the indazole core influence inhibitory activity.
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation of efficacy data. Below are representative protocols for key assays used in the evaluation of indazole analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
Purified recombinant kinase
Kinase-specific substrate
ATP
Test compounds (indazole analogs)
ADP-Glo™ Kinase Assay Kit (Promega)
96-well or 384-well assay plates
Plate reader capable of measuring luminescence
Procedure:
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.
Kinase Reaction: In a well of an assay plate, combine the kinase, substrate, ATP, and the test compound in a suitable kinase buffer.
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits kinase activity by 50%, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]
Materials:
Human cancer cell lines (e.g., K562, A549, PC-3, HepG-2)[4][5]
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[5]
Signaling Pathways and Experimental Workflows
The biological effects of 5-(benzyloxy)-1H-indazole analogs and related indazole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.
Unraveling the Therapeutic Potential of the Indazole Scaffold: A Comparative Guide to the Mechanisms of Action of Key Derivatives
The versatile 1H-indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation for a multitude of therapeutic agents. While the specific, validated mechanism of action for the parent...
Author: BenchChem Technical Support Team. Date: December 2025
The versatile 1H-indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation for a multitude of therapeutic agents. While the specific, validated mechanism of action for the parent compound 5-(benzyloxy)-1H-indazole remains broadly defined as a foundational structure for further drug development, a comparative analysis of its clinically relevant derivatives offers significant insights into the diverse biological activities achievable with this chemical motif. This guide provides a detailed comparison of the mechanisms of action, supported by experimental data, for prominent indazole-based drugs, offering a valuable resource for researchers, scientists, and drug development professionals.
This comparative analysis will focus on three key, well-characterized indazole derivatives: Linifanib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor; Niraparib, a potent and selective Poly(ADP-ribose) polymerase (PARP) inhibitor; and Pazopanib, another multi-targeted RTK inhibitor with a distinct target profile. We will also explore the emerging class of indazole-based AXL kinase inhibitors.
Comparative Analysis of Indazole Derivatives' Performance
The following tables summarize the quantitative data for the inhibitory activities of these selected indazole derivatives against their primary targets.
Table 1: In Vitro Kinase and PARP Inhibitory Activity of Selected Indazole Derivatives
The diverse therapeutic applications of indazole derivatives stem from their ability to be tailored to interact with specific biological targets. The following diagrams illustrate the key signaling pathways modulated by these compounds.
Caption: Linifanib's mechanism of action.
Caption: Niraparib's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the activity of these indazole derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.
Materials:
Kinase of interest (e.g., VEGFR2, PDGFRβ)
Kinase substrate peptide
ATP
Test compound (e.g., Linifanib, Pazopanib)
Kinase assay buffer
Luminescence-based ADP detection kit
White, opaque 96- or 384-well plates
Procedure:
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
Kinase Reaction:
Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.
Initiate the reaction by adding a mixture of the substrate and ATP.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
ADP Detection:
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]
A Comparative Guide to the Biological Activities of 5-(benzyloxy)-1H-indazole and 5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Introduction Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The indazole scaffold is considered a "privileged structure," capable of interacting with multiple biological targets.[1] This guide provides a comparative overview of the potential biological activities of two closely related indazole derivatives: 5-(benzyloxy)-1H-indazole and 5-methoxy-1H-indazole. While both compounds serve as versatile building blocks in the synthesis of bioactive molecules, direct, publicly available quantitative data comparing their biological activities is limited.[2][3][4] This guide, therefore, focuses on the reported activities of their derivatives to infer potential therapeutic targets and provides detailed experimental protocols for their evaluation.
Data Presentation: A Comparative Overview of Potential Biological Activities
Feature
5-(benzyloxy)-1H-indazole
5-methoxy-1H-indazole
Primary Investigated Target (based on derivatives)
Neurological and psychiatric disorders, inflammation[3][4]
Supporting Evidence
A derivative, 3-(benzyloxy)-1-(5-[¹⁸F]fluoropentyl)-5-nitro-1H-indazole, has been developed as a PET radiotracer for imaging acetylcholinesterase in the brain.
The direct 1H-indazole analog of 5-MeO-DMT, a structurally related compound, shows agonist activity at 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂₋ receptors.[5]
Quantitative Data (for derivatives)
No direct IC₅₀ values for the parent compound are available.
For the 1H-indazole analog of 5-MeO-DMT: • 5-HT₂ₐ EC₅₀: 203 nM • 5-HT₂ₑ EC₅₀: >10 µM • 5-HT₂₋ EC₅₀: 532 nM[5]
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Materials:
Acetylcholinesterase (AChE) from electric eel
Acetylthiocholine iodide (ATCI)
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Phosphate buffer (0.1 M, pH 8.0)
Test compounds (5-(benzyloxy)-1H-indazole and 5-methoxy-1H-indazole)
96-well microplate
Microplate reader
Procedure:
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
Initiate the reaction by adding the substrate, ATCI, to all wells.
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Serotonin Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of a compound for a specific serotonin receptor subtype.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). A test compound is added in increasing concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined.
Materials:
Cell membranes expressing the desired serotonin receptor subtype (e.g., 5-HT₂ₐ)
Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ)
Test compounds (5-(benzyloxy)-1H-indazole and 5-methoxy-1H-indazole)
Assay buffer (e.g., Tris-HCl buffer)
Glass fiber filters
Scintillation fluid
Scintillation counter
Procedure:
Prepare serial dilutions of the test compounds.
In reaction tubes, combine the cell membranes, the radioligand at a concentration near its K₋ value, and the test compound at various concentrations.
Incubate the mixture to allow binding to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
Wash the filters with ice-cold buffer to remove unbound radioligand.
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
The IC₅₀ value is determined from a competition curve, and the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathways
Caption: Potential inhibitory action of 5-(benzyloxy)-1H-indazole on acetylcholinesterase.
Caption: Potential agonistic activity of 5-methoxy-1H-indazole at the 5-HT₂ₐ receptor.
Experimental Workflow
Caption: A logical workflow for the comparative biological evaluation of the two indazole compounds.
Conclusion
While 5-(benzyloxy)-1H-indazole and 5-methoxy-1H-indazole are valuable scaffolds in medicinal chemistry, a direct comparison of their biological activities is hampered by the lack of quantitative data for the parent compounds. Based on the activities of their derivatives, 5-(benzyloxy)-1H-indazole shows potential as an acetylcholinesterase inhibitor, while 5-methoxy-1H-indazole may act as a modulator of serotonin receptors. Further head-to-head experimental evaluation, utilizing the protocols outlined in this guide, is necessary to elucidate their precise biological profiles and comparative potency and selectivity. Such studies will be crucial for guiding the future design and development of novel therapeutics based on these promising indazole scaffolds.
In Vivo Validation of Therapeutic Targets for Indazole Derivatives: A Comparative Guide
A Note on Scope: While this guide focuses on the in vivo validation of therapeutic targets for the broader class of indazole derivatives, it is important to note that specific public domain data on 5-(benzyloxy)-1H-indaz...
Author: BenchChem Technical Support Team. Date: December 2025
A Note on Scope: While this guide focuses on the in vivo validation of therapeutic targets for the broader class of indazole derivatives, it is important to note that specific public domain data on 5-(benzyloxy)-1H-indazole derivatives is limited. The principles, targets, and methodologies discussed herein are largely applicable and provide a robust framework for the preclinical validation of this specific chemical series.
Indazole-containing compounds represent a significant class of heterocyclic molecules in medicinal chemistry, with several derivatives approved as anti-cancer drugs, such as Axitinib and Pazopanib.[1] Their diverse biological activities stem from their ability to interact with a range of therapeutic targets.[2] This guide provides a comparative overview of the in vivo validation of these targets, focusing on oncology and anti-inflammatory applications, supported by experimental data and detailed protocols.
Oncology: Targeting Kinase Signaling Pathways
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[3][4] In vivo studies in preclinical cancer models are essential to validate the efficacy of targeting these kinases.[5]
Comparative In Vivo Efficacy of Indazole-Based Kinase Inhibitors
The following table summarizes the in vivo performance of various indazole derivatives in different cancer models.
Indazole Derivative
Therapeutic Target(s)
Cancer Model
Dosing Regimen
Key In Vivo Outcome
Reference
Compound 2f
Predicted Tyrosine Kinases
4T1 breast cancer mouse model
12.5 mg/kg and 25 mg/kg, i.p., daily for 16 days
Suppressed tumor growth without obvious side effects.[6]
Vehicle for drug formulation (e.g., DMSO, saline, Tween 80)[10]
Calipers for tumor measurement
Standard animal housing and care facilities
Procedure:
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6) into the flank of the mice.[10]
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
Randomization: Randomize the mice into treatment and control groups.[10]
Treatment Administration: Administer the indazole derivative or vehicle to the respective groups via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined schedule.[11]
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly).[12] Also, monitor the body weight of the mice as an indicator of toxicity.[12]
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size or if signs of toxicity are observed.[12]
Data Analysis: Analyze the tumor growth inhibition and any changes in body weight. Immunohistochemical analysis of tumor tissue can be performed to assess biomarkers.[6]
Figure 1. Experimental workflow for a xenograft tumor model study.
Indazole and its derivatives have demonstrated significant anti-inflammatory properties in various in vivo models.[13][14] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[13]
Comparative In Vivo Efficacy of Anti-Inflammatory Indazole Derivatives
The following table presents in vivo data for indazole compounds in a model of acute inflammation.
Standard anti-inflammatory drug (e.g., Diclofenac)[13]
Plethysmograph for measuring paw volume
Vehicle for drug administration
Procedure:
Animal Acclimatization: Acclimatize the rats to the laboratory conditions before the experiment.
Grouping: Divide the animals into different groups: a control group, a standard drug group, and test groups for different doses of the indazole derivatives.[13]
Drug Administration: Administer the indazole derivatives or the standard drug intraperitoneally to the respective groups 30 minutes before inducing inflammation.[13]
Induction of Edema: Inject carrageenan (0.1 ml of 1% solution) subcutaneously into the sub-plantar surface of the right hind paw of each rat.[13]
Measurement of Paw Volume: Measure the paw volume using a plethysmograph immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[13]
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Figure 2. Inhibition of the COX-2 pathway by indazole derivatives.
Logical Relationship of In Vivo Target Validation
The successful in vivo validation of a therapeutic target with an indazole derivative demonstrates a clear cause-and-effect relationship between target engagement and a measurable therapeutic outcome in a living organism.
Figure 3. Logical flow of in vivo therapeutic target validation.
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-(Benzyloxy)-1H-Indazole-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of preclinical development. The 5-(benzyloxy)-1H-indazole scaffold has emerged as a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of preclinical development. The 5-(benzyloxy)-1H-indazole scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. However, due to the highly conserved nature of the ATP-binding site across the human kinome, off-target effects remain a significant challenge. This guide provides a comparative analysis of the cross-reactivity profiles of representative indazole-based kinase inhibitors, offering insights into their selectivity and potential therapeutic applications.
While comprehensive, publicly available cross-reactivity data for a range of 5-(benzyloxy)-1H-indazole-based inhibitors is limited, this guide utilizes data from structurally related and well-characterized 1H-indazole-based compounds to illustrate the principles of selectivity profiling. The inhibitors chosen for this comparison, UNC2025 and BMS-777607, share the core 1H-indazole scaffold and provide a valuable framework for understanding the nuances of kinase inhibition and cross-reactivity.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of UNC2025 and BMS-777607 against a panel of protein kinases. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity. Lower IC50 values are indicative of higher potency. This data provides a quantitative comparison of the potency and selectivity of these compounds.
Table 1: Kinase Inhibition Profile of UNC2025
Kinase Target
IC50 (nM)
MER
0.74
FLT3
0.8
AXL
122
TRKA
1.67
TRKC
4.38
TYRO3
5.83
KIT
8.18
MET
364
Table 2: Kinase Inhibition Profile of BMS-777607
Kinase Target
IC50 (nM)
AXL
1.1
RON
1.8
c-Met
3.9
TYRO3
4.3
Key Signaling Pathways
The kinase targets of these indazole-based inhibitors are integral components of critical cellular signaling pathways that regulate cell proliferation, survival, and migration. Understanding these pathways is essential for elucidating the mechanism of action of the inhibitors and predicting their biological effects.
MER/FLT3 Signaling Pathway and Inhibition by UNC2025.
Experimental Protocols
The determination of kinase inhibition profiles is crucial for evaluating the potency and selectivity of novel compounds. Below is a detailed protocol for a common in vitro kinase inhibition assay.
This protocol outlines a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. A decrease in the luminescent signal corresponds to a decrease in ADP production, indicating kinase inhibition.
Materials:
Recombinant human kinase of interest
Kinase-specific substrate
Adenosine Triphosphate (ATP)
5-(benzyloxy)-1H-indazole-based test compound
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Reagent
Kinase Detection Reagent
White, opaque 384-well assay plates
Plate shaker
Luminometer
Procedure:
Compound Preparation:
Prepare a stock solution of the test compound in 100% DMSO.
Perform a serial dilution of the compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution).
Prepare a vehicle control (DMSO only) and a positive control (a known inhibitor of the target kinase).
Assay Plate Preparation:
Add a small volume (e.g., 1 µL) of the serially diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.
Kinase Reaction:
Prepare a master mix containing the kinase, substrate, and assay buffer.
Initiate the kinase reaction by adding the master mix to each well.
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as a 100% inhibition control.
Gently mix the plate on a plate shaker.
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
Signal Detection:
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any unconsumed ATP.
Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into a luminescent signal.
Incubate for 30-60 minutes at room temperature to stabilize the signal.
Data Acquisition:
Measure the luminescence intensity of each well using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Experimental Workflow for Kinase Inhibition Assay.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. While the specific data for a broad panel of 5-(benzyloxy)-1H-indazole-based inhibitors is not yet widely available in the public domain, the analysis of structurally related indazole compounds provides a clear directive: thorough and early-stage kinome scanning is essential. The methodologies and data presented in this guide offer a framework for researchers to design and interpret experiments aimed at characterizing the selectivity of novel inhibitors. As more data on the 5-(benzyloxy)-1H-indazole scaffold becomes available, a clearer understanding of its potential and liabilities will emerge, ultimately guiding the development of safer and more effective targeted therapies.
Validation
Benchmarking 5-(benzyloxy)-1H-indazole Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use. This guide provides a comparative analysis of 5-(benzyloxy)-1H-indazole, a member of the indazole family, against established kinase inhibitors. While direct kinase inhibition data for 5-(benzyloxy)-1H-indazole is not extensively available in public literature, recent studies on closely related analogs provide a strong rationale for its evaluation. Notably, the 5-substituted-1H-indazole moiety has been identified as a key pharmacophore for inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase, both of which are critical targets in oncology.[1]
This document serves as a framework for benchmarking 5-(benzyloxy)-1H-indazole, hypothetically positioning it as a novel ALK/ROS1 inhibitor. We will compare its potential performance with well-characterized, clinically relevant inhibitors of these kinases.
Data Presentation: Comparative Inhibitory Potency (IC50)
To objectively assess the potency of a novel inhibitor, its half-maximal inhibitory concentration (IC50) is determined against target kinases and compared with established drugs. The following table presents hypothetical IC50 data for 5-(benzyloxy)-1H-indazole alongside published values for known ALK/ROS1 inhibitors. Lower IC50 values indicate greater potency.
Inhibitor
Target Kinase
IC50 (nM)
5-(benzyloxy)-1H-indazole
ALK
[Hypothetical Data]
ROS1
[Hypothetical Data]
Crizotinib
ALK
25
ROS1
1.7
Ceritinib
ALK
0.2
ROS1
0.4
Lorlatinib
ALK
0.07
ROS1
0.02
Entrectinib
ALK
1.6
ROS1
0.2
Note: Data for Crizotinib, Ceritinib, Lorlatinib, and Entrectinib are representative values from published literature. Data for 5-(benzyloxy)-1H-indazole is hypothetical for illustrative purposes.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate assessment of kinase inhibitors. The following protocols describe standard assays for determining inhibitory activity.
This in vitro assay quantifies the amount of ATP consumed by a kinase during the phosphorylation of a substrate. A decrease in ATP levels, measured as a luminescent signal, corresponds to higher kinase activity.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a target kinase by 50% (IC50).
Materials:
Recombinant human kinase (e.g., ALK, ROS1)
Kinase-specific substrate peptide
ATP
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Luminescent kinase assay kit (e.g., Kinase-Glo®)
Test compound (5-(benzyloxy)-1H-indazole) and benchmark inhibitors
High-purity Dimethyl sulfoxide (DMSO)
White, opaque 384-well microplates
Luminometer
Procedure:
Compound Preparation: Prepare a stock solution of the test and benchmark compounds in 100% DMSO. Perform a serial dilution in DMSO, followed by a further dilution in the kinase reaction buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant (typically ≤1%).
Assay Plate Setup: Add the serially diluted compounds or vehicle (DMSO) to the wells of the assay plate.
Kinase Reaction: Prepare a master mix containing the kinase and its substrate in the reaction buffer. Add this mixture to each well.
Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure accurate measurement of competitive inhibition.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Detection: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
Signal Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[2][3]
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of potency.
Objective: To quantify the apparent affinity of a test compound for its target kinase in a cellular environment.
Materials:
HEK293 cells expressing a NanoLuc® luciferase-kinase fusion protein
NanoBRET™ tracer that binds to the target kinase
Test compound and benchmark inhibitors
Opti-MEM™ I Reduced Serum Medium
White, opaque 96-well cell culture plates
Luminometer with appropriate filters
Procedure:
Cell Plating: Seed the engineered HEK293 cells into the wells of a 96-well plate and incubate to allow for cell attachment.
Compound Treatment: Treat the cells with serial dilutions of the test compound or benchmark inhibitors and incubate.
Tracer Addition: Add the NanoBRET™ tracer to the wells.
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-kinase fusion protein.
Data Analysis: The binding of the test compound to the kinase displaces the tracer, leading to a decrease in the BRET signal. The cellular IC50 is determined by plotting the BRET signal against the compound concentration.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase's activity.
Objective: To determine the concentration of an inhibitor that reduces cancer cell viability by 50% (GI₅₀).
Procedure:
Cell Seeding: Plate cancer cells known to be driven by the target kinase (e.g., ALK-positive lung cancer cells) in a 96-well plate.
Compound Incubation: Treat the cells with a range of concentrations of the test and benchmark inhibitors and incubate for a period of time (e.g., 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ value.[3][4]
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates a simplified signaling cascade initiated by the activation of a receptor tyrosine kinase (RTK), such as ALK or ROS1. The binding of a ligand (e.g., a growth factor) leads to receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. This activates multiple pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation, survival, and growth. Kinase inhibitors, such as 5-(benzyloxy)-1H-indazole, are designed to block the ATP-binding site of the kinase, thereby preventing these downstream signaling events.
Caption: Simplified ALK/ROS1 signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines the typical workflow for benchmarking a novel kinase inhibitor. The process begins with high-throughput biochemical screening to determine the in vitro potency against the target kinase. Promising candidates are then subjected to cell-based assays to confirm on-target activity and assess their effects on cell viability. Finally, selectivity profiling against a broad panel of kinases is performed to evaluate the inhibitor's specificity and potential for off-target effects.
Caption: General workflow for kinase inhibitor benchmarking.
Reproducibility in Focus: A Comparative Guide to Experiments with 5-(benzyloxy)-1H-indazole
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental data and protocols related to 5-(benzyloxy)-1H-i...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental data and protocols related to 5-(benzyloxy)-1H-indazole, a versatile scaffold in medicinal chemistry. Due to a lack of extensive publicly available data on the experimental reproducibility of 5-(benzyloxy)-1H-indazole itself, this guide will draw comparisons with closely related and well-characterized indazole derivatives to highlight common sources of variability and best practices.
Synthetic Reproducibility
The synthesis of 5-(benzyloxy)-1H-indazole is a critical first step for any subsequent biological evaluation. While a single reported yield provides a benchmark, the reproducibility of chemical reactions can be influenced by numerous factors.
Table 1: Comparison of Synthetic Yields for 5-(benzyloxy)-1H-indazole and a Related Derivative
Compound
Synthetic Method
Reported Yield
Potential Sources of Variability
5-(benzyloxy)-1H-indazole
Williamson ether synthesis from 1H-indazol-5-ol and benzyl bromide
38%
Purity of starting materials, reaction temperature control, efficiency of purification (e.g., column chromatography).
Multi-step synthesis involving condensation and substitution reactions
Not explicitly stated for single step, but overall yields in multi-step syntheses are subject to cumulative variations.
Purity of intermediates, reaction times, effectiveness of each purification step, catalyst activity.
Biological Activity and Experimental Reproducibility
Indazole derivatives are widely investigated as kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for their potency, and the reproducibility of this value is crucial for structure-activity relationship (SAR) studies.
Table 2: Comparative in vitro Activity of Indazole Derivatives
Compound X4 (a 5-(3,5-difluorobenzyl)-1H-indazole derivative)
ALK
Kinase inhibition
0.512
Not Reported
-
Compound X4 (a 5-(3,5-difluorobenzyl)-1H-indazole derivative)
ROS1
Kinase inhibition
0.766
Not Reported
-
Compound X4 (a 5-(3,5-difluorobenzyl)-1H-indazole derivative)
-
Cell Viability
0.034
± 0.002
H2228
Note: The lack of reported standard deviations for some compounds highlights a common gap in the literature, making direct comparisons of reproducibility challenging.
Experimental Protocols
Detailed and consistent experimental protocols are the foundation of reproducible research. Below are methodologies for the synthesis of 5-(benzyloxy)-1H-indazole and for a common biological assay used to evaluate indazole derivatives.
Synthesis of 5-(benzyloxy)-1H-indazole
Materials:
1H-Indazol-5-ol
Benzyl bromide
Potassium carbonate (K2CO3)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Hexane
Anhydrous magnesium sulfate (MgSO4)
Water
Procedure:
Dissolve 1H-indazol-5-ol (1 eq) in DMF.
Add potassium carbonate (1 eq) to the solution.
Add benzyl bromide (1 eq) to the reaction mixture.
Heat the mixture to 40°C and maintain for 2 hours.
Monitor the reaction progress by thin-layer chromatography.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Combine the organic layers and dry over anhydrous magnesium sulfate.
Concentrate the organic layer under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-(benzyloxy)-1H-indazole.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Materials:
Purified target kinase
Kinase-specific substrate
ATP
Test compound (e.g., 5-(benzyloxy)-1H-indazole)
ADP-Glo™ Kinase Assay Kit (Promega)
Assay plates (e.g., 384-well)
Plate reader capable of measuring luminescence
Procedure:
Prepare a serial dilution of the test compound in a suitable buffer.
In a 384-well plate, add the test compound, the target kinase, and the kinase-specific substrate.
Initiate the kinase reaction by adding ATP.
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Pathways
Diagrams can clarify complex experimental processes and biological relationships, aiding in their standardized application.
Validation
A Head-to-Head Comparison of Synthetic Routes to 5-(benzyloxy)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its derivativ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its derivatives, 5-(benzyloxy)-1H-indazole serves as a crucial intermediate in the synthesis of various therapeutic agents. This guide provides an objective, data-driven comparison of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and performance metrics to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Data Summary
The following table summarizes the key quantitative data for two primary synthetic routes to 5-(benzyloxy)-1H-indazole, allowing for a direct comparison of their efficiency and resource requirements.
The two synthetic routes approach the target molecule from different starting points, as illustrated in the diagram below. Route 1 involves the benzylation of a pre-formed indazole core, while Route 2 constructs the indazole ring from a substituted aniline precursor.
Caption: Comparative diagram of two synthetic routes to 5-(benzyloxy)-1H-indazole.
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Williamson Ether Synthesis from 1H-Indazol-5-ol
This method involves the O-alkylation of 1H-indazol-5-ol with benzyl bromide in the presence of a base.
Procedure:
To a solution of 1H-indazol-5-ol (100 mg, 0.745 mmol) in N,N-dimethylformamide (2 mL), sequentially add potassium carbonate (103 mg, 0.745 mmol) and benzyl bromide (0.089 mL, 0.745 mmol).[1]
Heat the reaction mixture to 40°C and maintain this temperature for 2 hours.[1]
Upon completion of the reaction, pour the mixture into water (20 mL) and extract with ethyl acetate (2 x 20 mL).[1]
Combine the organic layers and dry with anhydrous magnesium sulfate.[1]
Concentrate the dried organic layer under reduced pressure.[1]
Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 5-(benzyloxy)-1H-indazole.[1]
Route 2: Diazotization and Cyclization of 4-(Benzyloxy)-2-methylaniline
This route is analogous to the synthesis of 5-methoxy-1H-indazole from 2-methyl-4-methoxyaniline and involves the formation of a diazonium salt followed by intramolecular cyclization.[2]
Procedure (Proposed):
Dissolve 4-(benzyloxy)-2-methylaniline in a suitable acidic solvent, such as a mixture of acetic acid and water.
Cool the solution to 0-5°C in an ice bath.
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
After the addition is complete, allow the reaction mixture to stir at low temperature for a short period, then warm to room temperature to facilitate cyclization.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by recrystallization to obtain 5-(benzyloxy)-1H-indazole.
Expected Outcome (by analogy):
Yield: Estimated to be in the range of 60-70%, similar to other indazole syntheses via this method.
Appearance: Solid.
Purity: High purity can be expected after recrystallization.
Head-to-Head Comparison
Route 1: Williamson Ether Synthesis
Advantages: This route is straightforward and utilizes commercially available starting materials. The reaction conditions are relatively mild.
Disadvantages: The reported yield of 38% is modest.[1] Purification requires column chromatography, which may not be ideal for large-scale synthesis. The use of N,N-dimethylformamide as a solvent can be a drawback due to its high boiling point and potential for decomposition.
Route 2: Diazotization and Cyclization
Advantages: This classical approach to indazole synthesis often provides good to excellent yields. Purification by recrystallization is generally more scalable and cost-effective than chromatography. The starting material, 4-(benzyloxy)-2-methylaniline, can be prepared from commercially available precursors.
Conclusion
Both synthetic routes offer viable pathways to 5-(benzyloxy)-1H-indazole. The Williamson ether synthesis (Route 1) is a well-documented and direct method, albeit with a lower reported yield. The diazotization and cyclization of 4-(benzyloxy)-2-methylaniline (Route 2) presents a potentially higher-yielding and more scalable alternative, although it requires careful control of reaction conditions and initial optimization. The choice between these routes will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and tolerance for process optimization. For rapid access to small quantities of the material with a known procedure, Route 1 is a reliable choice. For larger-scale production where higher yield and cost-effectiveness are critical, the development and optimization of Route 2 would be a worthwhile endeavor.
Proper Disposal of 5-(benzyloxy)-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 5-(benzyloxy)-1H-indazole, ensuring the protection of personnel and the environment.
Hazard Profile Summary
Based on the hazard classifications of analogous compounds, 5-(benzyloxy)-1H-indazole should be handled with care, assuming it may possess the following hazards. This information is crucial for risk assessment prior to handling and disposal.
Hazard Classification
Description
Precautionary Statements (Examples)
Acute Toxicity
May be harmful if swallowed.
P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][4]
Skin Irritation
May cause skin irritation.
P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]
Eye Irritation
May cause serious eye irritation.
P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Respiratory Irritation
May cause respiratory irritation.
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe and compliant disposal of 5-(benzyloxy)-1H-indazole waste. This protocol is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with local and institutional regulations.
1. Waste Identification and Segregation:
Categorize: Treat all solid 5-(benzyloxy)-1H-indazole, as well as any contaminated materials (e.g., gloves, weigh boats, paper towels), as hazardous chemical waste.
Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible chemicals can react violently when mixed[3].
2. Containerization:
Primary Container: For solid waste, the original manufacturer's container is often suitable. If this is not feasible, use a clearly labeled, sealable, and chemically compatible container. Ensure the container is in good condition with no leaks or cracks.
Contaminated Labware: Double-bag contaminated disposable items like gloves and wipes in clear plastic bags to allow for visual inspection by waste technicians. Sharps, such as contaminated pipette tips or broken glass, must be placed in a designated sharps container.
Secure Closure: All waste containers must have a leak-proof, screw-on cap and be kept closed except when adding waste[1].
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container.
3. Labeling:
Hazardous Waste Tag: Affix a hazardous waste tag to the container as soon as the first particle of waste is added.
Complete Information: The label must include:
The words "Hazardous Waste."
The full chemical name: "5-(benzyloxy)-1H-indazole."
The specific hazards (e.g., "Irritant," "Acutely Toxic").
The accumulation start date.
The name of the principal investigator or laboratory contact.
4. Storage:
Designated Area: Store the waste in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
Safe Storage Conditions: Keep the storage area well-ventilated and away from sources of ignition. Store in a cool, dry place.
Time and Quantity Limits: Be aware of the regulatory limits for the amount of hazardous waste that can be stored in an SAA and the time frame for its removal (e.g., typically up to 55 gallons, which must be collected within 90 days of the start date)[1].
5. Disposal and Removal:
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.
Manifest System: The disposal of hazardous waste is tracked from "cradle to grave" using a manifest system, as required by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[5][6]. Your EHS department will handle this documentation.
Consult Local Regulations: Always consult your local, state, and national regulations for hazardous waste disposal, as requirements can vary. In the European Union, the Waste Framework Directive provides the legal framework for waste management[7].
Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of 5-(benzyloxy)-1H-indazole.
Caption: Workflow for the proper disposal of 5-(benzyloxy)-1H-indazole.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 5-(benzyloxy)-1H-indazole, upholding their commitment to safety and environmental stewardship.
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(benzyloxy)-1H-indazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-(benz...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-(benzyloxy)-1H-indazole, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.
Personal Protective Equipment (PPE)
When handling 5-(benzyloxy)-1H-indazole, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is required:
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory to prevent eye contact.[1][2] In situations with a higher risk of splashing, a face shield should also be worn.[1]
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[2]
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1][2]
Respiratory Protection: In instances where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]
PPE Component
Specification
Rationale
Eye Protection
Chemical splash-resistant safety glasses or goggles with side protection.[1][2]
Protects against accidental splashes and eye irritation.[2][3][4]
Minimizes the risk of skin exposure to the chemical.[2]
Respiratory Protection
NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Required when dust generation is possible to avoid respiratory tract irritation.[2][3][4]
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling 5-(benzyloxy)-1H-indazole will mitigate risks and ensure the integrity of your experiments.
1. Preparation:
Ensure the work area is in a well-ventilated space, preferably within a chemical fume hood.[1][2]
Confirm that an eyewash station and safety shower are readily accessible.[2]
Gather all necessary PPE and ensure it is in good condition.
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
Don the appropriate PPE as outlined in the table above.
Minimize the generation of dust when handling the solid compound.[2]
Avoid direct contact with the skin, eyes, and clothing.[1][2]
Do not eat, drink, or smoke in the handling area.[1]
Keep the container tightly closed when not in use.[1][2][5]
3. Post-Handling Procedures:
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6]
Clean the work area to remove any residual contamination.
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1][2]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.[1]
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[1][2][6] If irritation develops or persists, seek medical attention.[1]
Inhalation: Move the individual to fresh air at once.[1][2][6][7] If breathing has stopped, administer artificial respiration.[2][6][7] Seek medical attention.[2]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][7] Never give anything by mouth to an unconscious person.[2][7] Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of 5-(benzyloxy)-1H-indazole and its containers is an essential component of laboratory safety and environmental responsibility.
Chemical Waste: Dispose of 5-(benzyloxy)-1H-indazole and any contaminated materials in a suitable and clearly labeled disposal container.[1] This should be done in accordance with all local, state, and federal regulations.
Container Disposal: The container should be disposed of in an approved waste disposal plant.[1][4] Do not reuse empty containers.